molecular formula C12H16N2O2 B065591 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid CAS No. 193538-28-2

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Cat. No.: B065591
CAS No.: 193538-28-2
M. Wt: 220.27 g/mol
InChI Key: JFEQWWLLXPMZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS 193538-28-2) is a high-purity piperidine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H16N2O2 and a molecular weight of 220.27 g/mol, serves as a versatile and valuable building block for the synthesis of more complex molecules [ 1][ 3]. ● Primary Research Applications: Its primary research value lies in its use as a key synthetic intermediate or a critical pharmacophore in the design and development of novel active compounds. The structure combines a piperidine ring, a pyridinylmethyl group, and a carboxylic acid functional group, which together provide multiple vectors for chemical modification and potential points of interaction with biological targets. This makes it particularly useful in constructing compound libraries for high-throughput screening and in structure-activity relationship (SAR) studies. ● Handling & Safety: Researchers should note that this compound is classified with the signal word "Warning" and carries hazard statements H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation [ 3]. Appropriate personal protective equipment should be worn, and handling should occur in a well-ventilated environment. The recommended precautionary measures include avoiding breathing dust/fume/gas/mist, wearing protective gloves, and if in eyes, rinsing cautiously with water for several minutes [ 3]. ● Product Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEQWWLLXPMZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392605
Record name 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-28-2
Record name 4-Piperidinecarboxylic acid, 1-(2-pyridinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193538-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Pyridin-2-yl)methyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details established experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic routes.

Introduction

This compound and its derivatives are heterocyclic scaffolds of significant interest in pharmaceutical research. The combination of the piperidine and pyridine rings offers a unique three-dimensional structure that can be strategically modified to interact with various biological targets. This guide focuses on the practical synthesis of this compound, providing researchers with the necessary information to produce it efficiently and reproducibly in a laboratory setting.

Synthesis Pathways

Two primary synthetic strategies have been identified for the preparation of this compound: N-alkylation of a piperidine-4-carboxylate precursor and reductive amination . Both pathways offer viable routes to the target molecule, with the choice of method often depending on the availability of starting materials, desired scale, and laboratory capabilities.

A crucial intermediate in these syntheses is the ethyl ester of the target molecule, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. This intermediate is typically synthesized first and then hydrolyzed to yield the final carboxylic acid.

Pathway 1: N-Alkylation of Ethyl Piperidine-4-carboxylate

This is a widely used and generally efficient method for forming the N-C bond between the piperidine and pyridine moieties. The reaction involves the direct alkylation of ethyl piperidine-4-carboxylate with a suitable 2-pyridylmethyl halide, such as 2-(chloromethyl)pyridine.

Experimental Protocol:

A detailed procedure for a similar N-alkylation is described in the literature, which can be adapted for this specific synthesis. The synthesis of 4-Pyridin-2-ylmethyl-piperidine-1-carboxylic acid tert-butyl ester, a closely related compound, is detailed in the Journal of Organic Chemistry, 2001, 66, 2487, and this methodology can be applied here[1].

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • 2-(Chloromethyl)pyridine hydrochloride

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of ethyl piperidine-4-carboxylate (1.0 equivalent) in acetonitrile, add potassium carbonate (2.0-3.0 equivalents).

    • Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 equivalents) to the suspension.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours to overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Pathway 2: Reductive Amination

Reductive amination offers an alternative route, particularly when starting from pyridine-2-carboxaldehyde. This one-pot reaction involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine of the piperidine ring, which is then reduced in situ by a suitable reducing agent.

Experimental Protocol:

  • Materials:

    • Ethyl piperidine-4-carboxylate

    • Pyridine-2-carboxaldehyde

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) and pyridine-2-carboxaldehyde (1.0-1.1 equivalents) in 1,2-dichloroethane or tetrahydrofuran.

    • Add a catalytic amount of acetic acid to the mixture.

    • Stir the solution at room temperature for 1-2 hours to allow for the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC or LC-MS.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate by column chromatography.

Final Step: Hydrolysis of the Ester

The final step in the synthesis is the hydrolysis of the ethyl ester to the carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions.

Experimental Protocol (Basic Hydrolysis):

  • Materials:

    • Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water or Ethanol / Water

  • Procedure:

    • Dissolve the ethyl ester in a mixture of THF and water or ethanol and water.

    • Add an excess of lithium hydroxide or sodium hydroxide (2.0-5.0 equivalents).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

    • Acidify the reaction mixture to a pH of approximately 5-6 with an aqueous acid (e.g., 1 M HCl).

    • The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical Form
Piperidine-4-carboxylic acidC₆H₁₁NO₂129.16White to off-white solid
Ethyl piperidine-4-carboxylateC₈H₁₅NO₂157.21Colorless to pale yellow liquid
2-(Chloromethyl)pyridine hydrochlorideC₆H₇Cl₂N164.04White to off-white crystalline solid
Pyridine-2-carboxaldehydeC₆H₅NO107.11Yellow to brown liquid

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways.

Synthesis_Pathway_1 A Ethyl piperidine-4-carboxylate D Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate A->D N-Alkylation B 2-(Chloromethyl)pyridine B->D C K₂CO₃, CH₃CN F This compound D->F E LiOH or NaOH, THF/H₂O

Caption: N-Alkylation Synthesis Pathway.

Synthesis_Pathway_2 A Ethyl piperidine-4-carboxylate D Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate A->D Reductive Amination B Pyridine-2-carboxaldehyde B->D C NaBH(OAc)₃, DCE F This compound D->F E LiOH or NaOH, THF/H₂O

Caption: Reductive Amination Synthesis Pathway.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating a pyridine ring linked via a methylene bridge to a piperidine-4-carboxylic acid moiety. This structure is of interest to medicinal chemists due to the prevalence of both pyridine and piperidine scaffolds in a wide range of biologically active molecules and FDA-approved pharmaceuticals. Pyridine derivatives are known for a vast array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, the piperidine ring is a common feature in centrally acting drugs. The combination of these two pharmacophores in this compound suggests its potential as a scaffold for the development of novel therapeutic agents. This document provides a technical overview of its chemical properties, a plausible synthetic route, expected analytical characteristics, and a discussion of its potential biological significance based on related structures.

Chemical Properties

Detailed experimental data for the free base of this compound is not widely available in published literature. The compound is most commonly available as its hydrochloride or dihydrochloride salt.

Table 2.1: Physicochemical Properties

PropertyValueSource/Comment
IUPAC Name This compound-
Molecular Formula C₁₂H₁₆N₂O₂(Free Base)
Molecular Weight 220.27 g/mol (Free Base)[1]
CAS Number Not available(Free Base)
Hydrochloride Salt C₁₂H₁₇ClN₂O₂[2]
Molecular Weight 256.73 g/mol (Hydrochloride Salt)[2]
CAS Number 1052538-53-0(Hydrochloride Salt)[2]
Dihydrochloride Salt C₁₂H₁₈Cl₂N₂O₂-
Molecular Weight 293.19 g/mol [3]
CAS Number 1185304-49-7[4]
Melting Point Data not availableFor the 4-ylmethyl isomer, a melting point of 222-224°C has been reported.[1]
Solubility Data not availableExpected to be soluble in water and polar organic solvents, especially in its salt forms.
Appearance Data not availableLikely a white to off-white solid.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on standard organic chemistry principles, two primary synthetic routes are plausible: reductive amination and direct N-alkylation.

Proposed Synthetic Pathway: Reductive Amination

A common and efficient method for the synthesis of N-substituted piperidines is the reductive amination of a piperidine precursor with an appropriate aldehyde. In this case, piperidine-4-carboxylic acid can be reacted with 2-pyridinecarboxaldehyde.

G cluster_0 Reaction Steps A Piperidine-4-carboxylic acid C Imine Intermediate (transient) A->C Condensation B 2-Pyridinecarboxaldehyde B->C D 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid C->D Reduction reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->C

Caption: Reductive Amination Synthesis Workflow.

Experimental Protocol (Proposed):

  • Reaction Setup: To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M), is added 2-pyridinecarboxaldehyde (1.05 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction may be facilitated by the addition of a catalytic amount of acetic acid.

  • Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.

  • Reaction Monitoring: The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final product.

Spectroscopic Analysis (Expected)

No experimental spectra for this compound are publicly available. The following are expected characteristics based on the chemical structure.

Table 4.1: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR - Pyridine Protons: 4 aromatic protons in the region of 7.0-8.6 ppm. The proton adjacent to the nitrogen (position 6) will be the most downfield. - Methylene Bridge (-CH₂-): A singlet around 3.6-4.0 ppm. - Piperidine Protons: Complex multiplets for the piperidine ring protons between 1.5-3.5 ppm. The protons alpha to the nitrogen will be the most downfield. - Carboxylic Acid Proton: A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.
¹³C NMR - Pyridine Carbons: 5 aromatic carbons, with the carbon adjacent to the nitrogen being the most deshielded (around 150-160 ppm). - Carbonyl Carbon: A peak in the range of 170-180 ppm. - Methylene Bridge Carbon: A peak around 60-65 ppm. - Piperidine Carbons: Peaks in the aliphatic region (25-55 ppm), with the carbons alpha to the nitrogen being the most downfield.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹. - C-H Stretches: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹. - C=N and C=C Stretches (Pyridine): Absorptions in the 1400-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): Expected at m/z = 220.12 (for C₁₂H₁₆N₂O₂). - Major Fragmentation: Likely loss of the carboxylic acid group (-45 Da) and fragmentation of the piperidine ring. A prominent peak at m/z = 92 corresponding to the pyridin-2-ylmethyl fragment is also expected.

Biological Activity and Signaling Pathways

There is no specific biological activity reported for this compound in the public domain. However, the structural motifs present in the molecule are common in compounds targeting the central nervous system and in enzyme inhibitors.

Derivatives of pyridine and piperidine have been investigated for a wide range of biological activities, including as antituberculosis, antitumor, and antimicrobial agents.[5] Specifically, piperidine-carboxylic acid derivatives have been explored as NMDA receptor antagonists and as adhesion molecule inhibitors.[6][7] The parent compound, isonipecotic acid (piperidine-4-carboxylic acid), is a known partial agonist of the GABA-A receptor.[8]

Given these precedents, a logical starting point for investigating the biological activity of this compound would be in the areas of neuroscience and enzyme inhibition. A general workflow for such an investigation is outlined below.

G A 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid B Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) A->B C Hit Identification B->C D Secondary Screening (Cell-based functional assays) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Studies E->F

Caption: General Workflow for Biological Activity Screening.

Safety and Handling

  • Potential Hazards: The compound contains a carboxylic acid group and a basic piperidine nitrogen. It may be irritating to the eyes, skin, and respiratory system.

  • Handling: Standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

This guide provides a summary of the available and inferred chemical properties of this compound. Researchers should exercise caution and perform their own characterization and safety assessments before use.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific experimental protocols, quantitative physical properties, and biological activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS: 193538-28-2) is limited. This guide provides available data, proposes a general synthetic methodology based on established chemical principles, and discusses the potential biological context based on structurally related compounds.

Core Molecular Structure and Properties

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to the nitrogen of a piperidine-4-carboxylic acid moiety. This structure is of interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents.

Molecular Structure Visualization

The molecular structure consists of a central piperidine ring, substituted at the 1-position with a pyridin-2-ylmethyl group and at the 4-position with a carboxylic acid group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

Quantitative data for the target compound is sparse. The table below summarizes available information and includes data for a positional isomer for comparative purposes.

PropertyThis compound1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid (Isomer)
CAS Number 193538-28-2774531-43-0
Molecular Formula C₁₂H₁₆N₂O₂C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol 220.27 g/mol [1]
Melting Point Data not available in published literature222-224 °C[1]
Solubility Data not available in published literatureData not available in published literature
Canonical SMILES C1CN(CCC1C(=O)O)CC2=CC=CC=N2C1CN(CCC1C(=O)O)CC2=CC=NC=C2

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The proposed synthesis begins with the readily available starting materials, ethyl piperidine-4-carboxylate and 2-(chloromethyl)pyridine.

G Proposed Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Ester Hydrolysis A Ethyl piperidine-4-carboxylate D Reaction at elevated temperature A->D B 2-(Chloromethyl)pyridine B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate D->E Alkylation G Heating under reflux E->G F Aqueous Base (e.g., NaOH) F->G H Acidification (e.g., HCl) G->H Saponification I This compound H->I Protonation

Caption: Proposed two-step synthesis of the target compound.

General Experimental Protocol

Step 1: N-Alkylation of Ethyl piperidine-4-carboxylate

  • To a solution of ethyl piperidine-4-carboxylate (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5-2.0 equivalents).

  • To this stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1 equivalent) and an additional equivalent of the base to neutralize the hydrochloride salt.

  • Heat the reaction mixture, for example, to 80-100 °C, and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, by column chromatography.

Step 2: Hydrolysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

  • Dissolve the ester from Step 1 in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base like sodium hydroxide (e.g., 2M NaOH).[2][3][4][5]

  • Heat the mixture to reflux and stir for several hours, monitoring the disappearance of the starting material by TLC.[2]

  • After the reaction is complete, cool the mixture and remove the alcohol under reduced pressure.

  • Carefully acidify the remaining aqueous solution with a strong acid, such as hydrochloric acid, to a pH of approximately 6-7, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological Activity and Potential Signaling Pathways

Specific biological data for this compound is not available. However, the piperidine and pyridine moieties are common scaffolds in a wide range of biologically active compounds.[6][7] Derivatives of piperidine are known to exhibit a vast array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anti-cancer, and central nervous system effects.[7][8]

Structurally related molecules, such as certain piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives, have been investigated as monoamine neurotransmitter re-uptake inhibitors.[9] These compounds can modulate the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the synaptic cleft by blocking their respective transporter proteins (SERT, DAT, NAT). This mechanism is central to the action of many antidepressant and psychoactive drugs.

Hypothetical Signaling Pathway: Monoamine Transporter Inhibition

The diagram below illustrates a simplified, hypothetical mechanism of action where a compound with this structural motif could act as a monoamine reuptake inhibitor at a neuronal synapse.

G Hypothetical Mechanism: Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron vesicle Vesicle with Monoamines release release transporter Monoamine Transporter (e.g., SERT, DAT) synapse Synaptic Cleft (Increased Monoamines) release->synapse Neurotransmitter Release synapse->transporter Reuptake receptor Postsynaptic Receptor synapse->receptor Binding signal Signal Transduction receptor->signal molecule 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid (Hypothetical Inhibitor) molecule->transporter Blocks

Caption: Potential action as a monoamine reuptake inhibitor.

This guide provides a foundational understanding of this compound based on available data and established chemical principles. Further experimental investigation is required to fully characterize its properties and biological activity.

References

"1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" CAS number 685827-70-7

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid (CAS: 685827-70-7)

Disclaimer: This document serves as a summary of publicly available information. Significant gaps exist in the scientific literature regarding the synthesis, biological activity, and experimental protocols for this compound.

Section 1: Core Chemical Information

This compound is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a piperidine-4-carboxylic acid moiety.

Physicochemical Properties

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 685827-70-7Multiple supplier catalogs
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][2]
Appearance Data not available-
Solubility Data not available-
Melting Point Data not available-
Boiling Point Data not available-
Chemical Structure

The structural representation of this compound is provided below.

Caption: 2D representation of the molecular structure.

Section 2: Synthesis and Manufacturing

Detailed and verified experimental protocols for the synthesis of this compound are not published in peer-reviewed scientific literature. However, based on general principles of organic chemistry, a plausible synthetic route can be hypothesized.

Hypothetical Synthetic Pathway

A potential method for the synthesis of this compound is the N-alkylation of piperidine-4-carboxylic acid with 2-(chloromethyl)pyridine or a similar reactive pyridine derivative.

G cluster_synthesis Hypothetical Synthesis Workflow Reactants Piperidine-4-carboxylic acid + 2-(Chloromethyl)pyridine Reaction N-Alkylation Reaction (Solvent, Base) Reactants->Reaction Step 1 Product This compound Reaction->Product Step 2: Purification

Caption: A possible synthetic workflow for the title compound.

Note: This proposed pathway is purely hypothetical and would require experimental validation to determine optimal reaction conditions, yields, and purification methods.

Section 3: Biological Activity and Potential Applications

There is a notable absence of published research on the biological activity, pharmacological profile, or potential therapeutic applications of this compound. The piperidine and pyridine moieties are common scaffolds in medicinal chemistry, suggesting that this compound could be of interest for screening in various biological assays. However, without any experimental data, its role in any signaling pathway or its efficacy as a drug candidate remains entirely speculative.

Section 4: Experimental Protocols

A thorough search of scientific databases and patent literature did not yield any specific experimental protocols involving the use of this compound.

Section 5: Summary and Future Directions

This compound is a chemical entity for which there is a significant deficit of publicly available scientific information. While its basic chemical identity is established, a comprehensive understanding of its synthesis, properties, and biological function is lacking.

G cluster_info_status Information Availability Status Compound This compound Basic_Info Basic Chemical Data (Available) Compound->Basic_Info Advanced_Info In-depth Technical Data (Unavailable) Compound->Advanced_Info

Caption: Current status of available information.

Future research efforts would be necessary to elucidate the fundamental characteristics of this compound. Key areas for investigation would include the development of a reliable synthetic route, characterization of its physicochemical properties, and comprehensive screening for biological activity to determine any potential for drug development.

References

Biological Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific biological activity of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" has not been extensively reported in publicly available scientific literature. This guide provides a comprehensive overview of the predicted biological activity based on its structural similarity to well-characterized molecules, namely piperidine-4-carboxylic acid (isonipecotic acid) and N-substituted piperidine derivatives. The experimental protocols and data presented are for these related compounds and serve as a guide for the potential investigation of the title compound.

Executive Summary

This technical guide provides a detailed analysis of the predicted biological activity of the novel compound, this compound. Based on its core structure, this molecule is hypothesized to interact with the gamma-aminobutyric acid (GABA) system, which is the primary inhibitory neurotransmitter system in the central nervous system. The guide explores two primary potential mechanisms of action: direct agonism at GABAA receptors and inhibition of GABA transporters (GATs).

This document is intended for researchers, scientists, and drug development professionals. It includes a review of relevant signaling pathways, quantitative data from structurally related compounds, and detailed experimental protocols for in vitro characterization.

Predicted Biological Activity and Mechanism of Action

The structure of this compound combines two key pharmacophores: the piperidine-4-carboxylic acid core, known as isonipecotic acid, and an N-substituted pyridinylmethyl group.

  • Isonipecotic Acid Core: Isonipecotic acid is a known partial agonist of the GABAA receptor.[1][2] The GABAA receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.[3]

  • N-Pyridinylmethyl Substitution: N-substitution on the piperidine ring is a common strategy to modulate the activity of GABAergic compounds. Large, lipophilic N-substituents on the related piperidine-3-carboxylic acid (nipecotic acid) scaffold are known to produce potent and selective inhibitors of GABA transporters (GATs).[4] GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[5]

Therefore, this compound is predicted to act as either:

  • A GABAA receptor agonist/modulator , with the pyridinylmethyl group influencing its potency and selectivity for different GABAA receptor subtypes.

  • A GABA transporter inhibitor , with the N-substitution enhancing its affinity for one or more of the GAT subtypes (GAT1, GAT2, GAT3, BGT1).

Signaling Pathways

GABAA Receptor Signaling

Activation of the GABAA receptor by an agonist leads to a conformational change that opens an intrinsic chloride ion channel. The resulting influx of Cl- ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus mediating fast inhibitory neurotransmission.[3]

GABAA Receptor Activation Pathway
GABA Transporter (GAT) Mechanism

GABA transporters are membrane proteins that co-transport GABA with sodium and chloride ions from the extracellular space back into the presynaptic neuron or surrounding glial cells. This process terminates GABA's synaptic action and is crucial for maintaining the balance of neurotransmission.[5] Inhibition of this process increases the concentration and residence time of GABA in the synaptic cleft.

GAT_Mechanism cluster_extracellular Synaptic Cleft cluster_membrane Presynaptic/Glial Membrane cluster_intracellular Intracellular Space GABA GABA GAT GABA Transporter (GAT) GABA->GAT Na 2 Na⁺ Na->GAT Cl Cl⁻ Cl->GAT Inhibitor GAT Inhibitor Inhibitor->GAT Blocks Binding Site GABA_in GABA GAT->GABA_in Translocation Na_in 2 Na⁺ GAT->Na_in Cl_in Cl⁻ GAT->Cl_in

GABA Transporter (GAT) Inhibition

Quantitative Data from Structurally Related Compounds

The following tables summarize the biological activity of isonipecotic acid (the core of the title compound) and various N-substituted nipecotic acid derivatives (structurally related isomers). This data provides a basis for predicting the potential potency of this compound.

Table 1: Activity of Isonipecotic Acid at GABAA Receptors

Compound Target Assay Type Value Reference
Isonipecotic Acid GABAA Receptor GABA-mimetic activity Less potent than isoguvacine [6]

| Isonipecotic Acid | GABAA Receptor | [3H]GABA Binding Inhibition | Less potent than isoguvacine |[6] |

Table 2: Inhibitory Activity of N-Substituted Nipecotic Acid Derivatives at GABA Transporters (GATs)

Compound Target Assay Type IC50 (µM) Reference
(R)-Nipecotic acid GABA Uptake [3H]GABA Uptake ~10 [7]
Tiagabine mGAT1 [3H]GABA Uptake Potent (sub-µM) [4]

| Compound 6a* | mGAT1 | [3H]GABA Uptake | 496-fold more potent than (R)-nipecotic acid | |

*Compound 6a is (R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid hydrochloride.

Detailed Experimental Protocols

The following are standard protocols used to characterize compounds acting on the GABAergic system. These methods would be appropriate for determining the biological activity of this compound.

Protocol 1: GABAA Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABAA receptor, allowing for the determination of its binding affinity (Ki).

Materials:

  • Membrane Preparation: Crude synaptic membranes from rat brain tissue.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [3H]Muscimol (a potent GABAA agonist).

  • Non-specific Binding Control: 10 mM GABA.

  • Test Compound: this compound at various concentrations.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Rat Brain Membranes start->prep incubate Incubate Membranes with: - [3H]Muscimol (Radioligand) - Test Compound (Varying Conc.) - Control (Buffer or GABA) prep->incubate filter Rapid Vacuum Filtration (Separates bound from free ligand) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash quantify Quantify Radioactivity (Liquid Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the synaptic membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + [3H]Muscimol), non-specific binding (membranes + [3H]Muscimol + excess unlabeled GABA), and competition (membranes + [3H]Muscimol + test compound at various concentrations).[8]

  • Incubation: Incubate the plates at 4°C for 45-60 minutes to allow binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: [3H]GABA Uptake Assay

This functional assay measures the inhibition of GABA transport into cells or synaptosomes by the test compound.

Materials:

  • Cell Line: HEK-293 cells stably expressing a specific GABA transporter subtype (e.g., hGAT1).

  • Assay Buffer: Krebs-Ringer-HEPES buffer.

  • Radioligand: [3H]GABA.

  • Non-specific Uptake Control: A potent GAT inhibitor like Tiagabine.

  • Test Compound: this compound at various concentrations.

  • Scintillation Counter.

Procedure:

  • Cell Culture: Culture GAT-expressing cells in 96-well microplates until confluent.

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound at various concentrations or the control inhibitor and pre-incubate for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a fixed concentration of [3H]GABA to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 10-20 minutes) at room temperature. This time should be within the linear range of GABA uptake.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion and Future Directions

This compound is a novel compound with a high probability of interacting with the GABAergic system. Based on its structural components, it may function as a GABAA receptor agonist or a GABA transporter inhibitor. The N-pyridinylmethyl group is likely to significantly influence its potency and selectivity compared to its parent scaffold, isonipecotic acid.

To elucidate the precise biological activity and therapeutic potential of this compound, the experimental protocols detailed in this guide should be performed. Initial screening should include both GABAA receptor binding assays and functional GABA uptake assays across the different GAT subtypes. Further characterization using electrophysiological techniques, such as two-electrode voltage-clamp or patch-clamp, would provide valuable information on the functional consequences of receptor or transporter interaction. These studies will be crucial in determining the pharmacological profile of this compound and its potential as a lead compound for the development of new therapeutics for neurological disorders.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid derivatives and their analogs for researchers, scientists, and drug development professionals. The document covers synthetic methodologies, structure-activity relationships (SAR), and biological activities, with a focus on their potential as therapeutic agents.

Core Structure and Therapeutic Potential

The this compound scaffold is a versatile platform in medicinal chemistry. The pyridine ring can engage in various interactions with biological targets, while the piperidine-4-carboxylic acid moiety offers a flexible core that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties.[1] Derivatives of this core structure have shown promise in a range of therapeutic areas, including infectious diseases and inflammatory conditions.[2][3]

Synthetic Strategies

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common strategy involves the reductive amination of a piperidine-4-carboxylic acid derivative with a pyridine-2-carboxaldehyde.

A general synthetic approach is outlined below:

G cluster_0 Synthesis of the Piperidine Core cluster_1 Introduction of the Pyridine Moiety cluster_2 Diversification cluster_3 Final Product start Piperidine-4-carboxylic acid protect N-protection (e.g., Boc) start->protect Protection reductive_amination Reductive Amination protect->reductive_amination Pyridine-2-carboxaldehyde, Reducing agent (e.g., NaBH(OAc)3) deprotection N-deprotection reductive_amination->deprotection Acidic conditions (e.g., TFA) amide_coupling Amide Coupling deprotection->amide_coupling Amine, Coupling agent esterification Esterification deprotection->esterification Alcohol, Acid catalyst final_product Target Derivative/Analog amide_coupling->final_product esterification->final_product

Fig. 1: General synthetic workflow for derivatives.
Experimental Protocol: Synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid

This protocol describes the synthesis of an analog, 1-(pyridin-4-yl)piperidine-4-carboxylic acid, which can be adapted for the 2-pyridyl isomer.

Materials:

  • 4-Chloropyridine hydrochloride

  • Triethylamine

  • Ethanol

  • Water

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Chloroform

  • N,N-dimethylformamide

Procedure:

  • Dissolve 4-chloropyridine hydrochloride (9.55 g) and triethylamine (26.0 ml) in a mixture of ethanol (10 ml) and water (30 ml).

  • Add ethyl isonipecotate (10.00 g) to the solution.

  • Heat the reaction mixture in a sealed tube at 150°C for 96 hours.

  • After cooling, add ethanol to the reaction mixture and filter to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Suspend the resulting residue in chloroform and collect the precipitate by filtration.

  • Recrystallize the crude product from a water-N,N-dimethylformamide mixture to yield 1-(pyridin-4-yl)piperidine-4-carboxylic acid (10.34 g).[4]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a variety of biological activities, with notable examples in antibacterial and anti-inflammatory research.

Inhibitors of Mycobacterium tuberculosis MenA

A significant area of research for this scaffold is in the development of inhibitors against 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis (Mtb). MenA is a key enzyme in the menaquinone (Vitamin K2) biosynthetic pathway, which is essential for the electron transport chain in Mtb.[2]

The menaquinone biosynthetic pathway is a critical process for the survival of M. tuberculosis. MenA catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA) to form demethylmenaquinone, a precursor to menaquinone. Inhibition of MenA disrupts the electron transport chain, leading to bacterial cell death.

MenA_Pathway Chorismate Chorismate MenF_D_H_C_E_B MenF, MenD, MenH, MenC, MenE, MenB Chorismate->MenF_D_H_C_E_B DHNA 1,4-dihydroxy-2-naphthoate (DHNA) MenF_D_H_C_E_B->DHNA MenA MenA DHNA->MenA Farnesyl pyrophosphate Demethylmenaquinone Demethylmenaquinone MenA->Demethylmenaquinone MenG MenG Demethylmenaquinone->MenG Menaquinone Menaquinone (MK-9) MenG->Menaquinone ETC Electron Transport Chain Menaquinone->ETC Inhibitor 1-(Pyridin-2-ylmethyl)piperidine -4-carboxylic acid derivatives Inhibitor->MenA

Fig. 2: MenA in the M. tuberculosis menaquinone pathway.

Structure-activity relationship studies have explored modifications at three key regions of the piperidine scaffold: the "western," "central," and "eastern" moieties. The following table summarizes the inhibitory potencies (IC50) against the MenA enzyme and the growth inhibitory concentrations (GIC50) against M. tuberculosis for a selection of derivatives.[2]

CompoundWestern MoietyCentral MoietyEastern MoietyMenA IC50 (µM)[2]Mtb GIC50 (µM)[2]
1 3-(4-chlorobenzoyl)phenoxy-CH2-4-(methyl(propyl)amino)benzyl>1001.8
2 3-phenoxyphenyl-CH2-4-(methyl(propyl)amino)benzyl1310
11 4-chlorophenyl-CH2-4-(methyl(propyl)amino)benzyl228
59 3-phenoxyphenyl4-pyridyl4-(methyl(propyl)amino)benzyl3410
60 4-chlorophenyl4-pyridyl4-(methyl(propyl)amino)benzyl4110

This protocol details the cell-free prenyltransferase assay used to determine the inhibitory concentration (IC50) of compounds against MenA.[2]

Materials:

  • MenA-containing membrane fractions from M. tuberculosis strain mc²6230

  • [³H]Farnesyl pyrophosphate ([³H]FPP)

  • 1,4-dihydroxy-2-naphthoate (DHNA)

  • Test compounds dissolved in DMSO

  • TLC plates

  • Scintillation fluid

Procedure:

  • Prepare reaction mixtures containing MenA membrane fractions, [³H]FPP, and DHNA.

  • Add serial dilutions of the test compounds (ranging from 0.2 to 200 µM) to the reaction mixtures.

  • Incubate the reactions to allow for the formation of [³H]demethylmenaquinone.

  • Spot the reaction mixtures onto TLC plates and develop the chromatogram to separate the product from the substrate.

  • Visualize the radiolabeled product by autoradiography.

  • Quantify the amount of [³H]demethylmenaquinone formed using scintillation counting.

  • Calculate the IC50 value, which is the concentration of the compound required to reduce the formation of [³H]demethylmenaquinone by 50%.[2]

Anti-inflammatory Activity

Piperidine derivatives have also been investigated for their anti-inflammatory properties.[3][5][6] One potential mechanism of action is through the inhibition of Mitogen- and Stress-Activated Kinase 1 (MSK1).

MSK1 is a nuclear kinase that is activated by the ERK1/2 and p38 MAPK signaling pathways in response to inflammatory stimuli. Activated MSK1 phosphorylates transcription factors such as CREB and NF-κB, leading to the expression of pro-inflammatory genes. Inhibition of MSK1 can therefore suppress the inflammatory response.

MSK1_Pathway cluster_0 Upstream Activation cluster_1 MSK1 Activation cluster_2 Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK1/2, MKK3/6) MAPKKK->MAPKK MAPK MAPK (ERK1/2, p38) MAPKK->MAPK MSK1 MSK1 MAPK->MSK1 Transcription_Factors Transcription Factors (CREB, NF-κB) MSK1->Transcription_Factors Phosphorylation Inhibitor 1-(Pyridin-2-ylmethyl)piperidine -4-carboxylic acid analogs Inhibitor->MSK1 Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Fig. 3: The MSK1 signaling pathway in inflammation.

The following table presents data for piperazine derivatives, which are structurally related to the core topic and demonstrate anti-inflammatory and analgesic effects.

CompoundDose (mg/kg)Carrageenan-induced Paw Edema (% inhibition)[3]Acetic Acid-induced Writhing (% inhibition)[3]
LQFM-008 7.525.3 (1h)-
LQFM-008 1545.6 (4h)55.2
LQFM-008 3058.7 (4h)78.4
Indomethacin 1065.2 (4h)85.1

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of novel compounds.[5]

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Pletismometer

  • Test compounds

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Administer the test compounds or the standard drug to different groups of rats.

  • After a set period (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat to induce edema.

  • Measure the paw volume using a pletismometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group (vehicle-treated).[5]

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability allows for the generation of diverse libraries of compounds for screening against various biological targets. The demonstrated activity of its derivatives as inhibitors of M. tuberculosis MenA and their potential as anti-inflammatory agents highlight the therapeutic versatility of this chemical class. Further optimization of the pharmacokinetic and pharmacodynamic properties of these compounds is warranted to advance them towards clinical development.

References

Spectroscopic and Biological Insights into 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and potential biological relevance of the compound 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific molecule, this document leverages predicted data, spectroscopic principles of its constituent functional groups (pyridine, piperidine, and carboxylic acid), and data from analogous structures to offer a detailed analytical profile. This guide is intended to support research and development activities by providing foundational data and methodologies for the characterization of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum for this compound has been predicted. The chemical shifts (δ) are provided in parts per million (ppm).

Chemical Shift (δ) ppmAssignment
165.10Carboxylic Acid Carbon (C=O)
149.17Pyridine C2
140.74Pyridine C6
135.70Pyridine C4
132.04Pyridine C5
120.47Pyridine C3
62.50 (estimated)Methylene bridge (-CH₂-)
53.50 (estimated)Piperidine C2, C6
41.00 (estimated)Piperidine C4
28.50 (estimated)Piperidine C3, C5

Note: Predicted data is sourced from computational models and should be confirmed by experimental analysis.

Table 2: Expected ¹H NMR Spectroscopic Data

Based on the analysis of similar piperidine and pyridine-containing compounds, the following proton signals are anticipated.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0Singlet1HCarboxylic Acid (-COOH)
~8.5Doublet1HPyridine H6
~7.7Triplet1HPyridine H4
~7.2-7.4Multiplet2HPyridine H3, H5
~3.6Singlet2HMethylene bridge (-CH₂-)
~2.9-3.1Multiplet2HPiperidine Heq (axial protons at C2, C6)
~2.2-2.4Multiplet2HPiperidine Hax (equatorial protons at C2, C6)
~2.5Multiplet1HPiperidine H at C4
~1.8-2.0Multiplet4HPiperidine H at C3, C5
Table 3: Expected Infrared (IR) Absorption Frequencies

The IR spectrum is expected to show characteristic absorptions for the carboxylic acid and the aromatic pyridine ring.

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid
~3050MediumAromatic C-H stretch (pyridine)
2950-2850MediumAliphatic C-H stretch (piperidine, -CH₂-)
1710-1760StrongC=O stretch of carboxylic acid
~1600, ~1475MediumC=C and C=N stretching in pyridine ring
1320-1210MediumC-O stretch of carboxylic acid
950-910BroadO-H bend of carboxylic acid
Table 4: Expected Mass Spectrometry Data

In mass spectrometry, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z ValueInterpretation
~220.12[M]⁺, Molecular Ion
~175Loss of COOH group
~92/93Pyridylmethyl fragment ([C₅H₄NCH₂]⁺)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O with pH adjustment). Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

    • DEPT-135 and DEPT-90 experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with or without the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

  • Data Acquisition:

    • Introduce the sample solution into the ion source via direct infusion or through a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation data, which aids in structural elucidation.

Potential Biological Signaling Pathway

Derivatives of piperidine-4-carboxylic acid have been investigated for their activity as inhibitors of GABA uptake and as antagonists of the NMDA receptor.[1][2][3] These mechanisms are crucial in regulating neuronal excitability in the central nervous system. Below is a diagram illustrating the GABAergic synapse, a potential target for this class of compounds.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA GABA GAD->GABA synthesizes Vesicle Synaptic Vesicle GABA->Vesicle packaged into SynapticCleft SynapticCleft Vesicle->SynapticCleft GABA_cleft GABA Vesicle->GABA_cleft releases GAT1 GABA Transporter (GAT1) TargetCompound 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid TargetCompound->GAT1 inhibits GABA_cleft->GAT1 reuptake GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor binds to IonChannel Cl- Influx GABA_A_Receptor->IonChannel opens Hyperpolarization Hyperpolarization (Inhibition) IonChannel->Hyperpolarization leads to

Caption: Putative mechanism of action at a GABAergic synapse.

Experimental Workflow for Compound Characterization

The logical flow for characterizing a novel compound like this compound involves synthesis followed by a series of analytical techniques to confirm its structure and purity.

Experimental_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate Structure Purification->NMR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Data Data Analysis and Structure Confirmation MS->Data IR->Data NMR->Data Purity->Data BioAssay Biological Assays (e.g., GABA Uptake Assay) Data->BioAssay

Caption: Workflow for synthesis and characterization.

References

An In-depth Technical Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: Synthesis, Potential Applications, and Research Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Although specific literature on this exact molecule is limited, this document extrapolates from established synthetic methodologies and the known biological activities of structurally related pyridinylmethylpiperidine and piperidine-4-carboxylic acid derivatives to present a thorough analysis. This guide covers potential synthetic routes with detailed experimental protocols, discusses physicochemical properties, and explores promising avenues for pharmacological research, including its potential as a scaffold in drug discovery for central nervous system (CNS) disorders, cancer, and inflammatory conditions.

Introduction

The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional orientation make it a privileged structure in drug design. When combined with a pyridine moiety, which can participate in hydrogen bonding and π-stacking interactions, the resulting pyridinyl-piperidine scaffold offers a versatile platform for developing novel therapeutics. This compound incorporates both of these key pharmacophores, along with a carboxylic acid group that can serve as a crucial interaction point with biological targets or as a handle for further chemical modification. This guide aims to provide researchers with a foundational understanding of this compound, stimulating further investigation into its synthetic optimization and biological evaluation.

Physicochemical Properties

PropertyValue (Analogous Compounds)Reference
Molecular FormulaC12H16N2O2N/A
Molecular Weight220.27 g/mol N/A
CAS Number774531-43-0 (for 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid)
AppearanceExpected to be a solid at room temperature.N/A
SolubilityExpected to be soluble in polar organic solvents and aqueous acids.N/A
pKa (Carboxylic Acid)~4-5General chemical knowledge
pKa (Piperidine Nitrogen)~8-9General chemical knowledge
pKa (Pyridine Nitrogen)~5General chemical knowledge

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic routes. The most common methods involve the N-alkylation of a piperidine-4-carboxylic acid derivative with a 2-(halomethyl)pyridine or reductive amination with pyridine-2-carboxaldehyde.

Synthesis via N-Alkylation with 2-(Chloromethyl)pyridine

This is a direct and widely used method for forming the N-C bond.

Experimental Protocol:

  • Materials:

    • Piperidine-4-carboxylic acid

    • 2-(Chloromethyl)pyridine hydrochloride

    • A suitable base (e.g., K2CO3, Na2CO3, or triethylamine)

    • A polar aprotic solvent (e.g., acetonitrile, DMF, or DMSO)

  • Procedure:

    • To a solution of piperidine-4-carboxylic acid (1.0 eq) in the chosen solvent, add the base (2.0-3.0 eq).

    • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt and free the piperidine nitrogen.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the reaction mixture.

    • Heat the reaction to 60-80°C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to a pH of ~2-3 with HCl to protonate the product.

    • Wash the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

    • Adjust the pH of the aqueous layer to the isoelectric point of the product (around pH 6-7) to precipitate the zwitterionic product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis_Alkylation Piperidine Piperidine-4-carboxylic acid Reaction Piperidine->Reaction Halide 2-(Chloromethyl)pyridine Halide->Reaction Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Reaction Heat Product 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid Reaction->Product

Figure 1. Synthetic pathway via N-alkylation.
Synthesis via Reductive Amination

Reductive amination offers a milder alternative to direct alkylation and can often provide cleaner reaction profiles.

Experimental Protocol:

  • Materials:

    • Piperidine-4-carboxylic acid

    • Pyridine-2-carboxaldehyde

    • A reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN))

    • A suitable solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)

    • Acetic acid (catalytic amount)

  • Procedure:

    • Suspend piperidine-4-carboxylic acid (1.0 eq) in the chosen solvent.

    • Add pyridine-2-carboxaldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.

    • Add the reducing agent (1.2-1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Follow a similar workup procedure as described for the N-alkylation method (acidification, washing, and precipitation at the isoelectric point) to isolate the final product.

Synthesis_Reductive_Amination Piperidine Piperidine-4-carboxylic acid Intermediate Iminium Intermediate Piperidine->Intermediate Aldehyde Pyridine-2-carboxaldehyde Aldehyde->Intermediate ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid ReducingAgent->Product Intermediate->Product Reduction

Figure 2. Synthetic pathway via reductive amination.

Potential Biological Activities and Therapeutic Applications

While no specific biological data for this compound has been reported, the activities of structurally similar compounds suggest several promising areas of investigation.

Central Nervous System (CNS) Activity

Many pyridinyl-piperidine derivatives exhibit significant CNS activity. The piperidine scaffold is a key component of many antipsychotics, analgesics, and antidepressants. The pyridine ring can modulate receptor affinity and selectivity. The carboxylic acid moiety could be designed to interact with specific residues in receptor binding pockets, such as those of GABA receptors or glutamate receptors.

Anticancer Activity

Pyridine and piperidine rings are found in numerous anticancer agents. These scaffolds can be found in kinase inhibitors, histone deacetylase (HDAC) inhibitors, and compounds that interfere with DNA replication. The structure of this compound could serve as a starting point for the development of novel anticancer drugs.

Anti-inflammatory and Analgesic Properties

Derivatives of piperidine-4-carboxylic acid have been explored for their anti-inflammatory and analgesic effects. The carboxylic acid group can mimic the functionality of endogenous ligands for various receptors involved in pain and inflammation signaling.

Structure-Activity Relationships (SAR) and Future Directions

The modular nature of this compound makes it an excellent candidate for SAR studies. Key modifications could include:

  • Substitution on the Pyridine Ring: Introducing electron-donating or electron-withdrawing groups on the pyridine ring can modulate the compound's electronic properties and its ability to interact with biological targets.

  • Modification of the Carboxylic Acid: The carboxylic acid could be converted to esters, amides, or other bioisosteres to alter its pharmacokinetic properties and target interactions.

  • Stereochemistry: If chiral centers are introduced, for example, by substitution on the piperidine ring, the individual enantiomers should be synthesized and evaluated, as they often exhibit different biological activities.

Drug_Discovery_Workflow cluster_0 Lead Discovery cluster_1 Lead Optimization cluster_2 Preclinical Development Scaffold 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid Scaffold Library Combinatorial Library Synthesis Scaffold->Library HTS High-Throughput Screening Library->HTS SAR Structure-Activity Relationship (SAR) Studies HTS->SAR ADMET ADMET Profiling (in vitro & in silico) SAR->ADMET InVivo In Vivo Efficacy & Toxicology Studies ADMET->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Figure 3. A conceptual workflow for drug discovery.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has outlined robust and adaptable synthetic methodologies for its preparation and has highlighted its potential in various therapeutic areas based on the known biological activities of its constituent pharmacophores. The versatility of its structure provides a solid foundation for the design and synthesis of new libraries of compounds for biological screening. Further research into the synthesis, characterization, and pharmacological evaluation of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

Potential Therapeutic Targets of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature detailing the specific biological activity, therapeutic targets, or pharmacological profile of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid." This technical guide, therefore, presents a predictive analysis of its potential therapeutic targets based on the established activities of its core structural motifs: the piperidine-4-carboxylic acid scaffold and the pyridin-2-ylmethyl substituent. The experimental data and protocols provided are illustrative examples from studies on structurally related compounds and should be regarded as a hypothetical framework for the investigation of this specific molecule.

Introduction

This compound is a heterocyclic compound featuring a piperidine-4-carboxylic acid core, which is structurally analogous to the neurotransmitter γ-aminobutyric acid (GABA), and a pyridin-2-ylmethyl group attached to the piperidine nitrogen. The combination of these two pharmacophores suggests that the compound may interact with multiple biological targets, offering potential therapeutic applications in neurology, oncology, and psychiatry. This document explores these potential targets by examining the known pharmacology of its structural analogs.

Predicted Therapeutic Targets based on Structural Analogy

The chemical structure of this compound allows for the prediction of several potential biological targets. These fall into three main categories: the GABAergic system, histone demethylases, and monoamine transporters.

GABAergic System Modulation

The piperidine-4-carboxylic acid core, also known as isonipecotic acid, is a known partial agonist of the GABA-A receptor[1]. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.

Potential Mechanism of Action: The piperidine-4-carboxylic acid moiety may allow the compound to bind to and modulate GABA-A receptors, potentially mimicking the effects of GABA.

Histone Demethylase (KDM) Inhibition

Pyridine-containing compounds have been identified as inhibitors of histone demethylases (KDMs), particularly those of the KDM4 and KDM5 families[2][3][4][5][6]. These enzymes play a crucial role in epigenetic regulation and are implicated in various cancers.

Potential Mechanism of Action: The pyridine ring of this compound could chelate the Fe(II) ion in the active site of JmjC domain-containing histone demethylases, leading to their inhibition and subsequent alterations in gene expression.

Monoamine Transporter Inhibition

The benzylpiperidine scaffold, of which the pyridin-2-ylmethylpiperidine structure is a close analog, is a common feature in compounds that inhibit the reuptake of monoamine neurotransmitters such as dopamine (DAT), norepinephrine (NET), and serotonin (SERT)[7][8][9][10][11][12][13]. For example, methylphenidate is a well-known norepinephrine-dopamine reuptake inhibitor with a benzylpiperidine core[9].

Potential Mechanism of Action: The compound may bind to one or more monoamine transporters, blocking the reuptake of neurotransmitters from the synaptic cleft and thereby enhancing monoaminergic signaling.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for compounds structurally related to this compound, illustrating the types of biological activities observed for its core motifs.

Table 1: GABAergic Activity of Piperidine Carboxylic Acid Analogs

CompoundTargetAssay TypeValueReference
Isonipecotic AcidGABA-A ReceptorRadioligand BindingKi = 1.5 µM[1]
Nipecotic AcidGABA UptakeInhibition AssayIC50 = 8 µM[14]

Table 2: Histone Demethylase Inhibition by Pyridine Derivatives

CompoundTargetAssay TypeIC50 (nM)Reference
3-Amino-4-pyridine carboxylate derivativeKDM4CBiochemical Assay100[4]
Pyrido[3,4-d]pyrimidin-4(3H)-one derivativeKDM4A/BBiochemical Assay<10[3]

Table 3: Monoamine Transporter Inhibition by Benzylpiperidine Analogs

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Reference
Methylphenidate185>1000[9]
1-Phenethyl-4-benzylpiperidine derivative9.3 (uptake IC50)--[8]

Experimental Protocols

The following are generalized protocols for assessing the activity of a novel compound like this compound against its potential targets.

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of the test compound for the GABA-A receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from bovine or rat brain cortex.

  • Radioligand Binding: Membranes are incubated with a radiolabeled GABA-A receptor ligand (e.g., [3H]GABA or [3H]muscimol) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

In Vitro Histone Demethylase (KDM) Inhibition Assay

Objective: To measure the inhibitory activity of the test compound against a specific histone demethylase.

Methodology:

  • Enzyme and Substrate: Recombinant human KDM (e.g., KDM4C) and a biotinylated histone H3 peptide substrate are used.

  • Reaction: The enzyme, substrate, co-factors (Fe(II), α-ketoglutarate, ascorbate), and varying concentrations of the test compound are incubated.

  • Detection: The demethylation reaction is measured using an antibody specific for the demethylated product and a detection system such as AlphaLISA or TR-FRET.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Monoamine Transporter Uptake Assay

Objective: To assess the ability of the test compound to inhibit the reuptake of monoamine neurotransmitters.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT) are used.

  • Uptake Inhibition: Cells are pre-incubated with varying concentrations of the test compound. A radiolabeled monoamine (e.g., [3H]dopamine) is then added, and the uptake is allowed to proceed for a short period.

  • Scintillation Counting: The uptake reaction is stopped, and the cells are washed to remove extracellular radiolabel. The intracellular radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of monoamine uptake is calculated for each transporter.

Visualizations

Potential Signaling Pathways and Experimental Workflow

G cluster_GABA GABAergic Signaling cluster_KDM Histone Demethylation cluster_Monoamine Monoamine Transport GABA GABA GABAR GABA-A Receptor GABA->GABAR Cl_influx Cl- influx GABAR->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Neuron_inhibition Neuronal Inhibition Hyperpolarization->Neuron_inhibition Compound_GABA 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Compound_GABA->GABAR agonism KDM Histone Demethylase (KDM) Demethylated_Histone Demethylated Histone KDM->Demethylated_Histone Histone Methylated Histone Histone->KDM Gene_expression Altered Gene Expression Demethylated_Histone->Gene_expression Compound_KDM 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Compound_KDM->KDM inhibition Transporter Monoamine Transporter (DAT, NET, SERT) Reuptake Reuptake Transporter->Reuptake Neurotransmitter Dopamine, Norepinephrine, Serotonin Neurotransmitter->Transporter binds to Synaptic_concentration Increased Synaptic Concentration Compound_Monoamine 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Compound_Monoamine->Transporter inhibition G cluster_screening Hypothetical Screening Workflow cluster_primary Primary Assays cluster_secondary Secondary Assays cluster_invivo In Vivo Studies start Test Compound: 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid GABA_assay GABA-A Receptor Binding Assay start->GABA_assay KDM_assay Histone Demethylase Inhibition Assay start->KDM_assay Monoamine_assay Monoamine Transporter Uptake Assay start->Monoamine_assay Functional_assay Cell-based Functional Assays (e.g., Electrophysiology, Gene Expression) GABA_assay->Functional_assay KDM_assay->Functional_assay Monoamine_assay->Functional_assay Animal_models Animal Models of Disease (e.g., Epilepsy, Cancer, Depression) Functional_assay->Animal_models end Lead Optimization Animal_models->end

References

Methodological & Application

Application Notes and Protocols for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound incorporating both a pyridine and a piperidine-4-carboxylic acid moiety. This structural motif is of interest in medicinal chemistry due to the prevalence of substituted piperidines and pyridines in a wide range of biologically active molecules. While specific biological data for this compound is not extensively available in public literature, its structural components suggest potential applications as an enzyme inhibitor or a receptor antagonist. These application notes provide a detailed, plausible experimental protocol for the synthesis and characterization of this compound and suggest a general workflow for evaluating its biological activity based on related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Experimental Protocols

Synthesis of this compound

The synthesis of the target compound can be achieved through a two-step process involving a reductive amination followed by ester hydrolysis.

Step 1: Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

This step involves the reductive amination of 2-pyridinecarboxaldehyde with ethyl isonipecotate.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl isonipecotate (1.0 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate. The product can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

The final step is the hydrolysis of the ester to the carboxylic acid.

Materials:

  • Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, 1M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Dissolve the crude ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate from Step 1 in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (2-3 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to approximately pH 5-6 with 1M hydrochloric acid.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the protons on the pyridine and piperidine rings, and the methylene bridge.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carboxylic acid carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (220.27 g/mol ).
FT-IR Spectroscopy Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-N and aromatic C-H stretches.

Potential Applications and Biological Screening

While specific biological data for this compound is lacking, the structural motifs are present in compounds with known biological activities. For instance, various substituted piperidines have been investigated as enzyme inhibitors and receptor modulators. The pyridinecarboxylic acid scaffold is also a key feature in many pharmaceuticals.[1]

A general workflow for the initial biological evaluation of this compound could involve screening against a panel of enzymes and receptors.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Ester Hydrolysis start1 2-Pyridinecarboxaldehyde + Ethyl Isonipecotate reagents1 NaBH(OAc)3, Acetic Acid DCE, RT, 12-18h start1->reagents1 product1 Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate reagents1->product1 workup1 Aqueous Workup & Purification product1->workup1 start2 Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate workup1->start2 Crude Product reagents2 NaOH, EtOH/H2O Reflux, 2-4h start2->reagents2 product2 This compound reagents2->product2 workup2 Acidification & Isolation product2->workup2 end Characterization (NMR, MS, IR) workup2->end Final Product

Caption: Synthetic scheme for this compound.

Biological_Screening_Workflow Hypothetical Biological Screening Cascade cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary Cell-Based Assays compound This compound enzyme_panel Enzyme Inhibition Panel (e.g., Kinases, Proteases) compound->enzyme_panel receptor_panel Receptor Binding Panel (e.g., GPCRs) compound->receptor_panel dose_response Dose-Response & IC50/EC50 Determination enzyme_panel->dose_response Identified Hits receptor_panel->dose_response Identified Hits selectivity Selectivity Profiling dose_response->selectivity cell_activity Cellular Activity/Signaling Pathway Analysis selectivity->cell_activity Selective Hits lead_optimization Lead Optimization cell_activity->lead_optimization Confirmed Activity

Caption: A potential workflow for evaluating biological activity.

References

Application Notes and Protocols for In Vitro Assays of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine-4-carboxylic acid core, a known scaffold for targeting the gamma-aminobutyric acid (GABA) system. While specific in vitro assay data for this particular compound is limited in publicly available literature, its structural similarity to established GABA uptake inhibitors, such as nipecotic acid and tiagabine, suggests its potential role as an inhibitor of GABA transporters (GATs).[1][2]

These application notes provide a detailed framework for the in vitro evaluation of this compound and similar compounds, based on the presumed mechanism of GABA uptake inhibition. The protocols described herein are standard methods for characterizing the potency and selectivity of potential GAT inhibitors.

Presumed Mechanism of Action: GABA Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[3] The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells through GABA transporters (GATs).[4][5] By inhibiting these transporters, compounds like this compound can increase the synaptic concentration and prolong the action of GABA, thereby enhancing inhibitory signaling.[3] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1, with GAT-1 being the most abundant in the brain.[3][6]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA GAD->GABA_vesicle Vesicle Synaptic Vesicle GABA_vesicle->Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release GAT1_pre GAT-1 Test_Compound 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid Test_Compound->GAT1_pre Inhibits GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binds Ion_Channel Cl- influx (Hyperpolarization) GABA_R->Ion_Channel Activates

Caption: GABAergic Synapse and GAT Inhibition.

Application Notes

Primary Application: Screening for Novel GABA Uptake Inhibitors

The primary in vitro application for this compound is to determine its inhibitory activity against various GABA transporter subtypes. This allows for the characterization of its potency (IC50) and selectivity profile.

Assay Principle: [³H]GABA Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing a specific GAT subtype. The amount of radioactivity incorporated into the cells is quantified by scintillation counting, and a decrease in radioactivity in the presence of the test compound indicates inhibitory activity.[3][7]

Cell Line Selection

Human Embryonic Kidney 293 (HEK293) cells are a suitable host for stably or transiently expressing individual human or rodent GAT subtypes (e.g., hGAT-1, hGAT-2, hGAT-3, hBGT-1).[3] The choice of cell line is an important consideration as the kinetics of GABA uptake may vary between different cell types.[7]

Experimental Protocols

Protocol 1: [³H]GABA Uptake Inhibition Assay

This protocol details the procedure for determining the IC50 value of this compound for a specific GAT subtype expressed in HEK293 cells.

Materials and Reagents:

  • HEK293 cells stably expressing the target GAT subtype

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-Glucose[3]

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Unlabeled GABA

  • Test Compound: this compound

  • Reference Inhibitor (e.g., Tiagabine for GAT-1)

  • 96-well cell culture plates

  • Scintillation fluid

  • Microplate scintillation counter

Experimental Workflow:

G_2 A Seed GAT-expressing HEK293 cells in 96-well plates B Culture overnight A->B C Wash cells with pre-warmed Assay Buffer B->C D Pre-incubate with Test Compound or controls (10-20 min) C->D E Initiate uptake with [³H]GABA D->E F Incubate (10-20 min) E->F G Terminate uptake by washing with ice-cold Assay Buffer F->G H Lyse cells G->H I Add scintillation fluid H->I J Measure radioactivity I->J K Data Analysis (IC50 determination) J->K

Caption: Workflow for [³H]GABA Uptake Assay.

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.[3]

    • Seed the cells into 96-well plates at a suitable density to achieve a confluent monolayer on the day of the assay and allow them to adhere overnight.[3]

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference inhibitor in Assay Buffer. The final solvent concentration should be low (e.g., ≤0.1% DMSO) to avoid cellular toxicity.[3]

  • Assay Performance:

    • On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer.[3]

    • Add the Assay Buffer containing the desired concentrations of the test compound, reference inhibitor, or buffer alone (for total uptake) to the respective wells.[3]

    • For determining non-specific uptake, use a high concentration of a potent inhibitor like Tiagabine.[3]

    • Pre-incubate the plates for 10-20 minutes at room temperature.[3]

    • Initiate the GABA uptake by adding Assay Buffer containing a fixed concentration of [³H]GABA (e.g., 10-50 nM) to all wells.[3]

    • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake for the specific cell line.[3]

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold Assay Buffer.[3]

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubating for at least 30 minutes.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials or, if using a microplate counter, add scintillation cocktail directly to the wells.[3]

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.[3]

Data Analysis:

  • Calculate the specific uptake by subtracting the non-specific uptake (CPM in the presence of a saturating concentration of a known inhibitor) from the total uptake (CPM with buffer only).[3]

  • Express the data for each concentration of the test compound as a percentage of the specific uptake.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[3]

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison of the inhibitory potency and selectivity of the test compound.

Table 1: Hypothetical Inhibitory Activity of this compound against Human GABA Transporters.

CompoundhGAT-1 IC50 (µM)hGAT-2 IC50 (µM)hGAT-3 IC50 (µM)hBGT-1 IC50 (µM)
This compound15.8> 10045.2> 100
Tiagabine (Reference)0.0598.525.1> 100

Note: The data presented in this table is hypothetical and for illustrative purposes only.

References

No In Vivo Studies Found for "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and databases has revealed no specific in vivo studies conducted on the compound "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid."

Consequently, the creation of detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, and signaling pathway diagrams as requested, cannot be fulfilled at this time due to the absence of foundational research data for this particular molecule.

The performed search encompassed various related keywords and chemical structure queries, but did not yield any publications detailing preclinical or clinical in vivo evaluations, such as pharmacokinetic, pharmacodynamic, efficacy, or toxicology studies.

While the broader classes of pyridine carboxylic acids and piperidine derivatives are subjects of extensive research in drug discovery and development, information on this specific chemical entity remains unavailable in the public domain. Research into related compounds includes investigations into their potential as:

  • Adhesion molecule inhibitors: Certain piperidine carboxylic acid derivatives have been explored for their anti-inflammatory properties.

  • Anticonvulsant agents: Other studies have focused on piperidine-containing structures for their potential in treating seizures.

  • Enzyme inhibitors: The pyridine carboxylic acid scaffold is a known component in the design of various enzyme inhibitors.

However, these studies do not provide specific data or protocols applicable to "this compound."

Researchers, scientists, and drug development professionals interested in this compound may need to perform initial in vitro and subsequent in vivo studies to characterize its biological activity, safety profile, and therapeutic potential. Such research would be foundational for any future development and application.

Application Notes and Protocols: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific published data on the neuroscience applications of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. The following application notes and protocols are therefore presented as a hypothetical guide for researchers interested in investigating the potential of this molecule. The proposed targets and experimental designs are based on the known pharmacological activities of its core chemical moieties: piperidine-4-carboxylic acid (isonipecotic acid) and the pyridine ring. Researchers should validate these hypotheses through empirical testing.

Introduction

This compound is a heterocyclic compound incorporating both a piperidine-4-carboxylic acid scaffold and a pyridine motif. The parent molecule, piperidine-4-carboxylic acid (also known as isonipecotic acid), is a known partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Pyridine derivatives are prevalent in neuropharmacology, with activities at various targets including nicotinic acetylcholine receptors (nAChRs) and a range of enzymes and receptors within the central nervous system (CNS).[2][3][4] The combination of these two pharmacophores in this compound suggests its potential as a modulator of inhibitory neurotransmission and other CNS pathways. These notes provide a speculative framework for exploring its utility as a research tool in neuroscience.

Potential Applications in Neuroscience Research

Based on its structural components, this compound could be investigated for the following applications:

  • Modulation of GABAergic Neurotransmission: As a derivative of isonipecotic acid, a primary area of investigation would be its activity at GABA-A receptors. It may act as an agonist, antagonist, or allosteric modulator, making it a potential tool to study anxiety, epilepsy, and sleep disorders.

  • Interaction with Nicotinic Acetylcholine Receptors: The pyridine ring is a key component of nicotinic receptor ligands. This compound could be screened for activity at various nAChR subtypes, which are implicated in cognition, addiction, and neurodegenerative diseases.

  • Acetylcholinesterase Inhibition: Some piperidine derivatives have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for cholinergic neurotransmission.[5] Investigating this activity could be relevant for research into Alzheimer's disease and other cognitive disorders.

  • Exploration of Novel CNS Targets: The unique combination of its chemical moieties may confer activity at other CNS targets, warranting broader pharmacological screening.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data that could be generated from initial screening experiments to characterize the pharmacological profile of this compound.

Table 1: Hypothetical Binding Affinities for CNS Receptors

Receptor SubtypeLigandKi (nM)
GABA-A (α1β2γ2)[3H]Muscimol500
nAChR (α4β2)[3H]Epibatidine>10,000
nAChR (α7)[3H]Methyllycaconitine>10,000

Table 2: Hypothetical Functional Activity Data

AssayParameterValue
GABA-A Receptor Electrophysiology (HEK293 cells)EC501.2 µM
GABA-A Receptor Electrophysiology (HEK293 cells)% Max GABA Response45% (Partial Agonist)
Acetylcholinesterase Inhibition AssayIC5025 µM

Experimental Protocols

Protocol 1: GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the GABA-A receptor.

Materials:

  • Rat cortical tissue homogenate (or cells expressing GABA-A receptors)

  • [3H]Muscimol (radioligand)

  • This compound (test compound)

  • GABA (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add binding buffer, a fixed concentration of [3H]Muscimol (e.g., 1-2 nM), and varying concentrations of the test compound.

  • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate at 4°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To assess the ability of this compound to inhibit acetylcholinesterase activity.

Materials:

  • Purified acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Galantamine (positive control)

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, DTNB, and varying concentrations of the test compound or positive control.

  • Add the AChE enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.

Visualizations

G cluster_pathway Hypothesized GABAergic Signaling Pathway Compound This compound GABA_A GABA-A Receptor Compound->GABA_A Partial Agonist IonChannel Cl- Channel Opening GABA_A->IonChannel Hyperpolarization Neuronal Hyperpolarization IonChannel->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition

Caption: Hypothesized mechanism of action at the GABA-A receptor.

G cluster_workflow Experimental Workflow for Target Validation Start Synthesize/Acquire Compound Binding Radioligand Binding Assays (GABA-A, nAChR) Start->Binding Functional Functional Assays (Electrophysiology, Enzyme Inhibition) Binding->Functional If binding observed InVivo In Vivo Behavioral Models (e.g., Anxiety, Cognition) Functional->InVivo If functional activity confirmed Conclusion Characterize as Research Tool InVivo->Conclusion

Caption: General workflow for characterizing the compound.

References

Application of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid in Drug Discovery: Targeting Histone Demethylases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a heterocyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring, a piperidine core, and a carboxylic acid moiety, make it a versatile building block for the design of inhibitors targeting various enzyme families. Extensive research has highlighted the potential of this and structurally related molecules as potent and selective inhibitors of 2-oxoglutarate (2OG) dependent histone demethylases, a class of epigenetic modifiers implicated in a range of diseases, including cancer. This document provides a detailed overview of the application of this scaffold in the context of histone demethylase inhibition, complete with experimental protocols and data presentation.

Rationale for Targeting Histone Demethylases

Histone lysine demethylases (KDMs) are crucial regulators of gene expression. They remove methyl groups from lysine residues on histone tails, thereby influencing chromatin structure and accessibility. The Jumonji C (JmjC) domain-containing histone demethylases, which are the primary focus for inhibitors based on the this compound scaffold, are Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. Dysregulation of these enzymes is a hallmark of various cancers, making them attractive therapeutic targets. The pyridine-carboxylic acid moiety of the lead compound mimics the 2-oxoglutarate co-substrate, enabling competitive inhibition at the enzyme's active site.

Featured Application: Inhibition of KDM4 and KDM5 Subfamilies

Derivatives of the this compound scaffold have been prominently investigated as inhibitors of the KDM4 (also known as JMJD2) and KDM5 (also known as JARID1) subfamilies of histone demethylases. These enzymes are involved in the demethylation of key histone marks such as H3K9me3 and H3K36me3 (by KDM4) and H3K4me3 (by KDM5), which are critical for transcriptional regulation. Inhibition of these enzymes can lead to the restoration of normal gene expression patterns and the suppression of tumor growth.

Signaling Pathway

The inhibition of KDM4/5 enzymes by compounds derived from the this compound scaffold directly impacts the epigenetic landscape of the cell, leading to downstream effects on gene transcription and cellular phenotype.

KDM_Inhibition_Pathway cluster_Inhibitor Drug Action cluster_Enzyme Epigenetic Regulation cluster_Downstream Cellular Effects Inhibitor This compound (and derivatives) KDM4_5 KDM4/5 (Histone Demethylases) Inhibitor->KDM4_5 Inhibition Histone Methylated Histones (e.g., H3K9me3, H3K4me3) KDM4_5->Histone Demethylation Gene_Expression Altered Gene Expression Histone->Gene_Expression Regulation Phenotype Anti-cancer Effects (e.g., Apoptosis, Differentiation) Gene_Expression->Phenotype Leads to

Caption: Inhibition of KDM4/5 histone demethylases.

Quantitative Data

Compound IDTargetAssay TypeIC50 (µM)Reference
Analog A KDM4ABiochemical0.126[1]
KDM4BBiochemical0.050[1]
KDM5BBiochemical0.014[1]
KDM5CBiochemical0.023[1]
Analog B KDM4CCellular6-8[2]
KDM5CCellular<10[3]
Analog C KDM4ABiochemical0.200[1]
KDM4BBiochemical0.083[1]
KDM5BBiochemical0.012[1]

Note: The compound IDs are anonymized as the exact structures are proprietary to the cited research. The data illustrates the potency of the scaffold.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of histone demethylase inhibitors.

Biochemical Inhibition Assay (RapidFire Mass Spectrometry - RFMS)

This high-throughput assay measures the enzymatic activity of KDMs by quantifying the conversion of a methylated peptide substrate to its demethylated product.

Experimental Workflow:

RFMS_Workflow Start Start Step1 Prepare Assay Plate: - Add KDM enzyme - Add Test Compound (e.g., this compound) Start->Step1 Step2 Initiate Reaction: Add methylated histone peptide substrate and co-factors (Fe(II), 2-OG, Ascorbate) Step1->Step2 Step3 Incubate at 37°C Step2->Step3 Step4 Quench Reaction: Add formic acid Step3->Step4 Step5 Analyze by RapidFire Mass Spectrometry: Quantify substrate and product peaks Step4->Step5 Step6 Data Analysis: Calculate % inhibition and IC50 values Step5->Step6 End End Step6->End

Caption: Workflow for a RapidFire Mass Spectrometry (RFMS) based KDM inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Enzyme Solution: Recombinant human KDM4 or KDM5 enzyme diluted in assay buffer to the desired concentration (e.g., 10 nM).

    • Cofactor Mix: A fresh solution containing FeSO4 (e.g., 10 µM), 2-oxoglutarate (e.g., 2 µM), and L-ascorbic acid (e.g., 100 µM) in assay buffer.

    • Substrate Solution: A synthetic biotinylated histone peptide (e.g., H3K9me3 or H3K4me3) at a concentration near its Km value.

    • Test Compound: this compound or its derivatives dissolved in DMSO and serially diluted.

  • Assay Procedure:

    • Add 5 µL of the enzyme solution to each well of a 384-well plate.

    • Add 100 nL of the test compound dilution or DMSO (control) to the respective wells.

    • Pre-incubate the enzyme and compound for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the combined substrate and cofactor mix.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding 10 µL of 1% formic acid.

  • Detection and Analysis:

    • Analyze the samples using a RapidFire high-throughput mass spectrometry system to measure the amounts of the methylated substrate and the demethylated product.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Target Engagement Assay (Immunofluorescence)

This assay assesses the ability of the inhibitor to increase the levels of specific histone methylation marks within cells, confirming target engagement in a physiological context.

Experimental Workflow:

Cellular_Assay_Workflow Start Start Step1 Seed Cells in a 96-well plate (e.g., U2OS, HeLa) Start->Step1 Step2 Treat cells with Test Compound (serial dilutions) Step1->Step2 Step3 Incubate for 24-48 hours Step2->Step3 Step4 Fix and Permeabilize Cells Step3->Step4 Step5 Immunostaining: - Primary antibody (e.g., anti-H3K9me3) - Fluorescently labeled secondary antibody Step4->Step5 Step6 Image Acquisition: High-content imaging system Step5->Step6 Step7 Image Analysis: Quantify nuclear fluorescence intensity Step6->Step7 Step8 Data Analysis: Determine EC50 for histone mark increase Step7->Step8 End End Step8->End

Caption: Workflow for a cellular immunofluorescence-based target engagement assay.

Protocol Details:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., U2OS or HeLa) in a 96-well imaging plate at an appropriate density.

    • Allow the cells to adhere overnight.

    • Treat the cells with a serial dilution of the test compound or DMSO for 24 to 48 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody specific for the histone methylation mark of interest (e.g., rabbit anti-H3K9me3) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to segment the nuclei based on the DAPI signal and quantify the mean fluorescence intensity of the histone mark staining within each nucleus.

    • Calculate the fold change in fluorescence intensity relative to the DMSO-treated control.

    • Determine the EC50 value for the increase in the histone methylation mark.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective inhibitors of histone demethylases, particularly those belonging to the KDM4 and KDM5 subfamilies. The data from analogous compounds demonstrate that this chemical class can achieve high potency in both biochemical and cellular assays. The provided protocols offer a robust framework for the evaluation of such compounds, from initial in vitro screening to the confirmation of on-target activity in a cellular context. Further optimization of this scaffold could lead to the development of novel epigenetic therapies for cancer and other diseases.

References

Application Notes and Protocols: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for investigating the enzyme inhibitory potential of the synthetic compound 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. This document offers detailed protocols for an in vitro enzyme inhibition assay, focusing on a representative enzyme, Matrix Metalloproteinase-2 (MMP-2), a key target in various pathological processes. Furthermore, it outlines data analysis procedures and presents a visual representation of a relevant signaling pathway to provide a broader context for the compound's potential mechanism of action.

Introduction

This compound is a heterocyclic compound featuring both a pyridine and a piperidine moiety. Such scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The structural features of this compound, including the carboxylic acid group, suggest its potential to interact with the active sites of metalloenzymes. While the specific inhibitory activities of this compound are still under investigation, related pyridine and piperidine derivatives have demonstrated inhibitory effects against a range of enzymes, including proteases and kinases.

This document focuses on the application of this compound as a potential inhibitor of Matrix Metalloproteinase-2 (MMP-2). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer metastasis, arthritis, and cardiovascular diseases, making them attractive targets for therapeutic intervention.

Principle of the Enzyme Inhibition Assay

The inhibitory activity of this compound against MMP-2 can be determined using a fluorogenic substrate-based assay. In this assay, a quenched fluorescent substrate is cleaved by the active MMP-2 enzyme, resulting in the release of a fluorescent group and a subsequent increase in fluorescence intensity. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal. The inhibitory potency of the compound is typically quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Materials and Reagents

Reagent/Material Supplier Catalogue No.
This compoundVariesVaries
Recombinant Human MMP-2 (active)VariesVaries
MMP-2 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)VariesVaries
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)VariesVaries
Dimethyl Sulfoxide (DMSO), Molecular Biology GradeVariesVaries
96-well black, flat-bottom microplatesVariesVaries
Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the substrate)VariesVaries
Reference Inhibitor (e.g., GM6001)VariesVaries

Experimental Protocols

Preparation of Reagents
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Enzyme Working Solution: Dilute the recombinant MMP-2 stock solution in assay buffer to the desired final concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Substrate Working Solution: Prepare a working solution of the fluorogenic substrate in assay buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure sensitivity to competitive inhibitors.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM compound stock solution in assay buffer to obtain a range of concentrations for testing (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

Enzyme Inhibition Assay Procedure
  • Plate Setup: Add 40 µL of assay buffer to all wells of a 96-well black microplate.

  • Inhibitor Addition: Add 10 µL of the serially diluted this compound solutions to the respective wells. For the positive control (no inhibition), add 10 µL of assay buffer containing the same final concentration of DMSO. For the negative control (100% inhibition), add a known potent inhibitor like GM6001.

  • Enzyme Addition: Add 25 µL of the diluted MMP-2 enzyme solution to all wells except for the substrate control wells (which will contain only buffer and substrate).

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 25 µL of the MMP-2 fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader. Use excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates).

Experimental Workflow Diagram

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock & Serial Dilutions add_inhibitor Add Inhibitor/Control to Wells prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Working Solution add_enzyme Add Enzyme to Wells prep_enzyme->add_enzyme prep_substrate Prepare Substrate Working Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_buffer Add Assay Buffer to Plate add_buffer->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_fluorescence Kinetic Fluorescence Measurement add_substrate->measure_fluorescence calc_rate Calculate Reaction Rates (Vmax) measure_fluorescence->calc_rate plot_inhibition Plot % Inhibition vs. [Inhibitor] calc_rate->plot_inhibition calc_ic50 Determine IC50 Value plot_inhibition->calc_ic50

Experimental workflow for the MMP-2 inhibition assay.

Data Presentation and Analysis

Calculation of Percent Inhibition

The rate of reaction (slope of the linear portion of the kinetic read) is calculated for each inhibitor concentration. The percent inhibition is then calculated using the following formula:

% Inhibition = [1 - (Rate_inhibitor / Rate_no_inhibitor)] * 100

Determination of IC50

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition.

Representative Quantitative Data

The following table presents hypothetical inhibition data for this compound against MMP-2.

Inhibitor Concentration (µM) Average Reaction Rate (RFU/min) Percent Inhibition (%)
0 (No Inhibitor)5000
0.0145010
0.137525
125050
1010080
1002595

Hypothetical IC50 Value: 1.0 µM

Signaling Pathway Context

MMP-2 plays a crucial role in cell signaling pathways related to cell invasion and migration. A simplified representation of a relevant pathway is provided below.

G cluster_pathway Simplified Cell Invasion Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K/Akt Pathway RTK->PI3K MAPK MAPK Pathway RTK->MAPK Pro_MMP2 Pro-MMP-2 (inactive) PI3K->Pro_MMP2 Upregulation MAPK->Pro_MMP2 Upregulation MMP2 MMP-2 (active) Pro_MMP2->MMP2 Activation ECM Extracellular Matrix (ECM) MMP2->ECM Degradation Invasion Cell Invasion & Migration ECM->Invasion Inhibitor 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Inhibitor->MMP2

Simplified signaling pathway involving MMP-2 activation and its inhibition.

Conclusion

The protocols and information provided in these application notes serve as a foundational guide for researchers to evaluate the inhibitory potential of this compound against MMP-2. The described fluorogenic assay is a robust and high-throughput method for determining the potency of inhibitors. The hypothetical data and pathway diagram offer a framework for interpreting experimental results and understanding the potential biological significance of inhibiting this enzyme. Further studies, including determination of the mode of inhibition and in vivo efficacy, are necessary to fully characterize the therapeutic potential of this compound.

Application Notes and Protocols for the Quantification of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" in various matrices. The protocols are intended for researchers, scientists, and professionals involved in drug development and analytical chemistry.

Introduction

This compound is a heterocyclic compound containing a pyridine ring, a piperidine ring, and a carboxylic acid moiety. Accurate and precise quantification of this molecule is crucial for pharmacokinetic studies, formulation development, and quality control in pharmaceutical research. The analytical methods detailed below, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), are designed to provide robust and reliable quantification.

Analytical Methods Overview

Several chromatographic techniques can be employed for the analysis of polar compounds like this compound. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique suitable for routine analysis and purity assessment.[1]

  • Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: An advancement of HPLC utilizing smaller particle columns for faster analysis, higher resolution, and improved sensitivity.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers superior selectivity and sensitivity, making it ideal for quantifying low concentrations of the analyte in complex biological matrices.[1] Derivatization may be employed to enhance the analyte's properties for LC-MS analysis.[2][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the proposed analytical methods. These values are based on validated methods for structurally similar compounds and represent expected performance for a validated method for this compound.

Validation ParameterHPLC-UVUPLC-UVLC-MS/MS
Linearity (R²) > 0.999> 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%95-105%
Precision (% RSD) < 2%< 2%< 5%
Limit of Detection (LOD) ~5-10 ng/mL~1-5 ng/mL~0.01-0.1 ng/mL
Limit of Quantitation (LOQ) ~15-30 ng/mL~3-15 ng/mL~0.03-0.3 ng/mL

Experimental Workflow

The general workflow for the quantification of this compound is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Formulation Sample Extraction Solid Phase Extraction or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional, for LC-MS/MS) Extraction->Derivatization Chromatography HPLC / UPLC / LC-MS/MS Derivatization->Chromatography Detection UV or MS/MS Detection Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: General workflow for the quantification of the target analyte.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-UV Method

This protocol describes a robust method for the quantification of this compound in bulk material or simple formulations.

1. Materials and Reagents

  • Reference standard of this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (analytical grade)[4]

  • Methanol (HPLC grade)

2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid). For example, a gradient starting from 5% Acetonitrile to 95% Acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm or a wavelength determined by UV scan of the analyte.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or water/acetonitrile mixture) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS Method for Biological Matrices

This highly sensitive and selective method is suitable for the quantification of this compound in biological fluids such as plasma or urine. Chemical derivatization can be employed to improve chromatographic retention and ionization efficiency.[2]

1. Materials and Reagents

  • Reference standard of this compound

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Acetonitrile and Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Derivatization Reagent (optional): e.g., 9-Aminophenanthrene (9-AP) with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[2]

2. Sample Preparation with Derivatization

  • To 50 µL of the biological sample (plasma, urine, etc.), add the internal standard.

  • Perform protein precipitation by adding 200 µL of cold acetonitrile. Vortex and centrifuge.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • (Optional Derivatization) Reconstitute the residue in 100 µL of a 50 mM solution of 9-AP in acetonitrile.[2]

  • Add 50 µL of a 100 mM solution of EDC in acetonitrile containing 5% pyridine.[2]

  • Incubate the mixture (e.g., at 60°C for 30 minutes).

  • After cooling, the sample is ready for injection.

3. LC-MS/MS Conditions

  • LC System: UHPLC or HPLC system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Multiple Reaction Monitoring (MRM). The precursor and product ions for the analyte and internal standard need to be optimized by direct infusion.

4. Data Analysis

  • Quantify the analyte using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared in the same biological matrix.

Conceptual Diagram for Drug Development

The quantification of a drug candidate like this compound is a critical component of preclinical and clinical development. The following diagram illustrates the central role of analytical quantification in this process.

Drug_Development_Quantification cluster_preclinical Preclinical Development cluster_clinical Clinical Development ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Tox Toxicology Studies PK Pharmacokinetics (PK) 'What the body does to the drug' PD Pharmacodynamics (PD) 'What the drug does to the body' PK->PD TDM Therapeutic Drug Monitoring PK->TDM Quant Quantitative Analysis of This compound Quant->ADME Quant->Tox Quant->PK

Caption: Role of quantification in drug development.

References

Application Notes and Protocols: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid as a Putative Ligand for GPR35 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid is a novel synthetic compound with structural motifs common to various biologically active molecules. The presence of the piperidine-4-carboxylic acid scaffold, a constrained analog of GABA, and a pyridinylmethyl moiety suggests its potential as a ligand for G-protein coupled receptors (GPCRs). This document outlines its application as a putative ligand for the G-protein coupled receptor 35 (GPR35), an orphan receptor implicated in various physiological and pathological processes, including inflammation and pain.[1] These protocols are designed to facilitate the investigation of its binding affinity and functional activity at the GPR35 receptor.

Putative Target: GPR35 Receptor

GPR35 is a Class A G-protein coupled receptor.[2] Its endogenous ligands are still a subject of debate, but several synthetic agonists have been identified.[1] Activation of GPR35 has been shown to couple to various G-proteins, including Gαi/o and Gα13, leading to downstream signaling events such as calcium mobilization and β-arrestin recruitment. Due to its expression in immune cells and the gastrointestinal tract, GPR35 is an attractive therapeutic target for inflammatory diseases.

Data Presentation: Putative Binding Affinity and Functional Potency

The following tables summarize hypothetical quantitative data for the binding affinity and functional potency of this compound (referred to as Compound X) at the human GPR35 receptor. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Radioligand Competition Binding Assay Data for Compound X at human GPR35

LigandReceptorRadioligandKi (nM)Hill Slope
Compound Xhuman GPR35[3H]-Zaprinast150 ± 250.98 ± 0.05
Zaprinast (Control)human GPR35[3H]-Zaprinast50 ± 81.02 ± 0.04

Table 2: Functional Assay Data for Compound X at human GPR35

Assay TypeParameterCompound XZaprinast (Control)
Calcium MobilizationEC50 (nM)350 ± 45120 ± 18
β-Arrestin RecruitmentEC50 (nM)500 ± 60200 ± 30

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a filtration-based radioligand binding assay to determine the binding affinity of Compound X for the human GPR35 receptor.

Materials:

  • Cell Membranes: Membranes from HEK293 cells stably expressing human GPR35.

  • Radioligand: [3H]-Zaprinast (a known GPR35 agonist).

  • Test Compound: this compound (Compound X).

  • Non-specific Binding Control: Unlabeled Zaprinast.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA.

  • Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4).

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail: Liquid scintillation fluid.

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution of Compound X in assay buffer. The final concentrations should range from 1 pM to 100 µM.

  • Assay Plate Preparation: To each well of a 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM unlabeled Zaprinast (for non-specific binding) or 25 µL of diluted Compound X.

    • 25 µL of [3H]-Zaprinast at a final concentration equal to its Kd value (e.g., 5 nM).

    • 50 µL of GPR35-expressing cell membranes (protein concentration to be optimized, typically 10-20 µg per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.

  • Washing: Wash each well three times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of Compound X by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of Compound X to stimulate intracellular calcium release, a downstream effect of GPR35 activation.

Materials:

  • Cells: HEK293 cells stably expressing human GPR35 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test Compound: this compound (Compound X).

  • Control Agonist: Zaprinast.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: Fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Cell Plating: Plate the GPR35-expressing cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of Compound X and the control agonist in assay buffer.

  • Fluorescence Measurement:

    • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the diluted compounds to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the compound. Plot the response as a function of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations

Signaling Pathway

GPR35_Signaling_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_downstream Downstream Effects Compound_X 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid GPR35 GPR35 Receptor Compound_X->GPR35 Binds to G_alpha_i_o Gαi/o GPR35->G_alpha_i_o Activates G_alpha_13 Gα13 GPR35->G_alpha_13 Activates Beta_Arrestin β-Arrestin Recruitment GPR35->Beta_Arrestin Mediates PLC Phospholipase C (PLC) G_alpha_i_o->PLC Activates RhoA RhoA G_alpha_13->RhoA Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to ERK_Activation ERK Activation Beta_Arrestin->ERK_Activation Leads to

Caption: Putative GPR35 signaling pathway upon activation by Compound X.

Experimental Workflow

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment Start_Binding Start: Radioligand Binding Assay Prep_Membranes Prepare GPR35 Membranes Start_Binding->Prep_Membranes Incubate Incubate with [³H]-Radioligand & Compound X Prep_Membranes->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Count Scintillation Counting Filter_Wash->Count Analyze_Binding Calculate Ki Count->Analyze_Binding End_Binding End: Binding Affinity Analyze_Binding->End_Binding Start_Functional Start: Functional Assay Prep_Cells Prepare GPR35 Expressing Cells Start_Functional->Prep_Cells Load_Dye Load with Indicator Dye Prep_Cells->Load_Dye Stimulate Stimulate with Compound X Load_Dye->Stimulate Measure Measure Response Stimulate->Measure Analyze_Functional Calculate EC₅₀ Measure->Analyze_Functional End_Functional End: Functional Potency Analyze_Functional->End_Functional

Caption: Workflow for characterizing Compound X at the GPR35 receptor.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the initial characterization of this compound as a putative ligand for the GPR35 receptor. Successful application of these methods will enable researchers to determine its binding affinity and functional activity, thereby elucidating its potential as a novel pharmacological tool or therapeutic lead targeting GPR35. Further studies, including assessment of selectivity against other receptors and in vivo efficacy, will be necessary to fully characterize its pharmacological profile.

References

Application Notes and Protocols for High-Throughput Screening of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid and its analogs in high-throughput screening (HTS) campaigns. Piperidine derivatives are a significant class of compounds in drug discovery, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes.[1][2][3] These notes are intended to guide researchers in the design and execution of HTS assays to identify and characterize novel modulators of a hypothetical Gq-coupled GPCR target.

Introduction to this compound in Drug Discovery

The scaffold "this compound" represents a versatile chemical structure with potential for diverse biological activities. The piperidine ring is a common motif in many approved drugs, contributing to favorable pharmacokinetic properties.[2][4] The pyridinylmethyl substituent can engage in various interactions with biological targets, including hydrogen bonding and π-stacking. The carboxylic acid group provides a handle for further chemical modification and can act as a key interacting moiety with target proteins.

High-throughput screening (HTS) is a foundational approach in modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate a specific biological target. This document outlines a hypothetical HTS campaign to identify antagonists for a Gq-coupled GPCR, a major class of drug targets.[5][6]

Hypothetical High-Throughput Screening Data

The following table summarizes hypothetical data from a primary HTS screen and subsequent dose-response analysis for this compound and a set of structural analogs against a Gq-coupled GPCR.

Table 1: Summary of HTS Data for Piperidine Analogs

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)IC50 (µM)
Lead-001 This compound85.20.75
Analog-A 1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid62.55.2
Analog-B 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid78.91.8
Analog-C 1-(Pyridin-2-ylmethyl)piperidine-3-carboxylic acid35.1> 50
Analog-D 1-(Phenylethyl)piperidine-4-carboxylic acid15.8> 100

Experimental Protocols

High-Throughput Screening (HTS) Calcium Flux Assay

This protocol describes a cell-based HTS assay to identify antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the target Gq-coupled GPCR.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • Probenecid.

  • Agonist for the target GPCR.

  • Compound plates containing this compound and its analogs.

  • 384-well black, clear-bottom assay plates.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Plating: Seed HEK293 cells expressing the target GPCR into 384-well black, clear-bottom plates at a density of 20,000 cells per well in 20 µL of growth medium. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Prepare a dye loading solution of Fluo-4 AM and probenecid in Assay Buffer. Remove the cell culture medium from the plates and add 20 µL of the dye loading solution to each well. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 100 nL of test compounds from the compound plates to the assay plates using a pintool or acoustic dispenser. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the assay plate in a fluorescence plate reader. Add a pre-determined EC80 concentration of the agonist to all wells. Monitor the fluorescence intensity (excitation at 485 nm, emission at 525 nm) in real-time.

  • Data Analysis: The change in fluorescence upon agonist addition is indicative of intracellular calcium release. The inhibitory effect of the test compounds is calculated as a percentage of the response in control wells (DMSO vehicle).

Dose-Response and IC50 Determination

Protocol:

  • Prepare serial dilutions of the "hit" compounds (e.g., 11-point, 1:3 dilution series starting from 100 µM).

  • Perform the calcium flux assay as described in section 3.1, using the serially diluted compounds.

  • Plot the percentage inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Gq-Coupled GPCR Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane GPCR Gq-Coupled GPCR G_protein Gαqβγ GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Agonist Ligand->GPCR Activates Antagonist 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Antagonist->GPCR Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled GPCR signaling pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis plate_cells Plate Cells in 384-well plates dye_loading Load Cells with Calcium-sensitive Dye plate_cells->dye_loading compound_addition Add Test Compounds (e.g., Lead-001) dye_loading->compound_addition agonist_addition Add Agonist compound_addition->agonist_addition read_plate Measure Fluorescence Signal agonist_addition->read_plate primary_analysis Calculate % Inhibition Identify Primary Hits read_plate->primary_analysis dose_response Dose-Response Curve (IC50 Determination) primary_analysis->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid."

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route is a two-step process. It begins with the reductive amination of 2-pyridinecarboxaldehyde with an ester of piperidine-4-carboxylic acid, typically ethyl isonipecotate. This is followed by the hydrolysis (saponification) of the resulting ester to yield the final carboxylic acid product.

Q2: Which reducing agent is recommended for the reductive amination step?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[1][2][3] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes and ketones.[1][4][5] Its selectivity for the iminium ion over the starting carbonyl compound minimizes the formation of byproducts resulting from the reduction of 2-pyridinecarboxaldehyde.[1][6]

Q3: What are the key advantages of using sodium triacetoxyborohydride (NaBH(OAc)₃)?

A3: Key advantages include its high selectivity, which often leads to higher yields and fewer side products compared to other borohydrides.[1][5] It is also safer to handle than sodium cyanoborohydride (NaBH₃CN) as it does not generate toxic cyanide gas.[1]

Q4: What is the purpose of the final hydrolysis step?

A4: The initial reductive amination is typically performed on an ester of piperidine-4-carboxylic acid to protect the carboxylic acid functionality. The final hydrolysis step, or saponification, is necessary to cleave the ester group and yield the desired carboxylic acid product.[7]

Troubleshooting Guides

Problem 1: Low Yield in Reductive Amination Step

Symptom: The yield of the intermediate ester, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate, is consistently low.

Potential Cause Suggested Solution
Inefficient Imine Formation Ensure the reaction is carried out in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5][8][9] While generally not required for aldehydes, the addition of a catalytic amount of acetic acid can facilitate imine formation.[4][5]
Decomposition of Reducing Agent Sodium triacetoxyborohydride is moisture-sensitive.[8] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reagent is of high quality and has been stored properly.
Sub-optimal Stoichiometry A slight excess of the amine (ethyl isonipecotate) and the reducing agent is often beneficial. A typical starting point is 1.1 equivalents of the amine and 1.5 equivalents of sodium triacetoxyborohydride relative to the aldehyde.[3]
Competition from Aldehyde Reduction Although less common with NaBH(OAc)₃, some reduction of the starting aldehyde to 2-pyridinemethanol can occur. Ensure the reducing agent is added after allowing the aldehyde and amine to stir together for a period to facilitate imine formation.
Problem 2: Incomplete Hydrolysis of the Ester

Symptom: The final product is contaminated with the starting ester, ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Potential Cause Suggested Solution
Insufficient Base or Reaction Time Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (typically 2-3 equivalents). Ensure the reaction is heated to reflux for an adequate amount of time to drive the saponification to completion.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Poor Solubility of the Ester The use of a co-solvent such as methanol or ethanol with the aqueous base can improve the solubility of the ester and facilitate hydrolysis.[7]
Problem 3: Difficulty in Product Purification

Symptom: The final product, this compound, is difficult to purify, showing persistent impurities.

Potential Cause Suggested Solution
Presence of Unreacted Starting Materials Optimize the reaction conditions in the preceding steps to ensure complete conversion. A final purification by recrystallization is often effective at removing unreacted starting materials.
Formation of Side-Products The primary side-product from the reductive amination is often 2-pyridinemethanol. This can typically be removed during the aqueous workup and subsequent purification steps. Over-alkylation of the amine is a possibility with more reactive reducing agents but is less common with NaBH(OAc)₃.[10]
Inappropriate Recrystallization Solvent The choice of solvent is crucial for effective recrystallization.[11] For a polar, zwitterionic compound like the final product, consider solvent systems such as ethanol/water, isopropanol/water, or methanol/acetonitrile.[12]
Highly Polar Impurities If recrystallization is ineffective, consider purification by column chromatography using a polar stationary phase like silica gel and a suitable polar eluent system. For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Experimental Protocols

Step 1: Synthesis of Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

This protocol describes the reductive amination of 2-pyridinecarboxaldehyde with ethyl isonipecotate using sodium triacetoxyborohydride.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq) and ethyl isonipecotate (1.1 eq) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol details the saponification of the ester intermediate.

Materials:

  • Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Dissolve the ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate (1.0 eq) in a mixture of methanol and a 1M aqueous solution of sodium hydroxide (2.0-3.0 eq).[7]

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with an organic solvent like ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to a pH of approximately 6-7 with 1M HCl. The product should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Visualizations

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Saponification A 2-Pyridinecarboxaldehyde C Imine Intermediate A->C + Amine B Ethyl Isonipecotate B->C D Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate C->D + NaBH(OAc)₃ E Ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate F Carboxylate Salt E->F + NaOH, H₂O/MeOH (Reflux) G This compound F->G + HCl (acidification) G start Low Synthesis Yield q1 Which step shows low yield? start->q1 step1 Reductive Amination q1->step1 Step 1 step2 Saponification q1->step2 Step 2 q2 Check Reaction Conditions: - Anhydrous? - Inert Atmosphere? - Reagent Quality? step1->q2 q3 Check Reaction Parameters: - Sufficient Base? - Adequate Reflux Time? step2->q3 sol1 Optimize Conditions: - Use dry solvents - Run under N₂/Ar - Use fresh reagents q2->sol1 Yes q4 Check Stoichiometry? q2->q4 No sol2 Optimize Parameters: - Increase base equivalents - Extend reaction time q3->sol2 Yes sol3 Adjust Stoichiometry: - Use slight excess of amine and reducing agent q4->sol3 Yes

References

Technical Support Center: Purification of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid".

Understanding the Challenges

The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of both a basic pyridine nitrogen and a piperidine nitrogen, as well as an acidic carboxylic acid group, means the molecule is zwitterionic. Its properties can significantly change with pH, impacting its solubility and interaction with chromatographic media.

A critical aspect of purifying this compound is managing its zwitterionic nature. At its isoelectric point (pI), the molecule has a net neutral charge, which typically leads to its lowest solubility in aqueous solutions, a property that can be exploited for crystallization. Conversely, at pH values below the pKa of the carboxylic acid or above the pKa of the pyridine nitrogen, the molecule will be charged and more water-soluble.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities often stem from the synthetic route. These can include:

  • Unreacted starting materials: Piperidine-4-carboxylic acid and 2-(chloromethyl)pyridine (or 2-picolinaldehyde if using reductive amination).

  • Byproducts of N-alkylation: Over-alkylation leading to quaternary ammonium salts, or side-products from the reducing agent if applicable.

  • Reagents and solvents: Residual bases (e.g., triethylamine, potassium carbonate) or solvents used in the reaction and workup.

Q2: Why is my compound showing poor solubility in common organic solvents?

A2: The zwitterionic nature of this compound at neutral pH leads to strong intermolecular ionic interactions, similar to salts. This results in high lattice energy, making it poorly soluble in many non-polar organic solvents. To improve solubility, you can try converting it to its salt form by adding an acid (e.g., HCl) or a base (e.g., NaOH).

Q3: My compound streaks badly on a silica gel column. How can I fix this?

A3: Streaking (tailing) on silica gel is a common issue for basic compounds like this one due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-2% triethylamine or ammonia in methanol.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC is a very effective method for purifying this compound. A C18 column is a good starting point. The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol. Adding an acid modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase will protonate the basic nitrogens, leading to sharper peaks and better separation.

Troubleshooting Guides

Crystallization/Recrystallization Issues
Symptom Possible Cause Suggested Solution
Compound "oils out" instead of crystallizing. The solvent may be too non-polar, or the compound is precipitating too quickly from a supersaturated solution.Try using a more polar solvent or a solvent mixture. Ensure slow cooling. You can also try adding a poor solvent dropwise to a solution of your compound in a good solvent at room temperature.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was used), or the compound is highly soluble even at low temperatures.Concentrate the solution by evaporating some of the solvent. Try adding a seed crystal. If the compound is very soluble, consider using a two-solvent system where you add a "poor" solvent to induce precipitation.
Low recovery after recrystallization. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the compound. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are colored or appear impure. Colored impurities are co-precipitating with your product.During the hot dissolution step, add a small amount of activated charcoal and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling. A second recrystallization may be necessary.
Column Chromatography Issues
Symptom Possible Cause Suggested Solution
Compound does not move from the baseline. The eluent is not polar enough to move the highly polar zwitterionic compound.Increase the polarity of your eluent system. For silica gel, a gradient of methanol in dichloromethane (DCM) is often effective. For example, start with 100% DCM and gradually increase to 10-20% methanol.
Severe tailing of the product spot/peak. Strong interaction between the basic nitrogen atoms and the acidic silica gel.Add a basic modifier to your eluent, such as 1% triethylamine or ammonia. This will compete for the active sites on the silica gel and improve the peak shape.
Poor separation from polar impurities. The chosen stationary or mobile phase is not providing enough selectivity.If using normal phase (silica), consider switching to reverse-phase chromatography. If already using reverse-phase, try a different column (e.g., C8 instead of C18) or a different mobile phase modifier (e.g., TFA instead of formic acid).

Experimental Protocols

Protocol 1: Purification by Recrystallization at the Isoelectric Point

This protocol is designed to purify the compound by precipitating it as a zwitterion at its isoelectric point (pI), where it has minimal aqueous solubility. The exact pI may need to be determined experimentally but is likely to be in the range of pH 5-7.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dilute aqueous acid (e.g., 1 M HCl). This will form the hydrochloride salt, which is typically water-soluble.

  • Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, stir for 10-15 minutes, and filter through celite to remove the charcoal.

  • Precipitation: Slowly add a dilute aqueous base (e.g., 1 M NaOH or ammonium hydroxide) dropwise with vigorous stirring. Monitor the pH of the solution.

  • Isolation: As the pH approaches the isoelectric point, the zwitterionic form of the compound will precipitate out of the solution. Continue adding the base until precipitation is complete.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold deionized water, followed by a cold, water-miscible organic solvent like ethanol or acetone to aid in drying.

  • Drying: Dry the purified solid under vacuum.

Protocol 2: Reverse-Phase Preparative HPLC

This method is suitable for obtaining high-purity material, especially for removing impurities with similar polarities.

Methodology:

  • Sample Preparation: Dissolve the crude material in a suitable solvent, ideally the initial mobile phase composition, or a mixture of water and a small amount of acetonitrile/methanol. If solubility is an issue, adding a small amount of formic acid can help.

  • Chromatographic Conditions:

    • Column: C18, 5-10 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 5-10%) and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20-30 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

Data Presentation

Table 1: Estimated Physicochemical Properties

Note: Experimental data for the target compound is limited. The following values are estimated based on its structure and data from analogous compounds.

PropertyEstimated Value/RangeRationale/Comments
Molecular Formula C₁₂H₁₆N₂O₂-
Molecular Weight 220.27 g/mol -
Appearance White to off-white solidTypical for similar organic compounds.
Melting Point >200 °C (decomposes)Zwitterionic nature leads to strong intermolecular forces and a high melting point, similar to piperidine-4-carboxylic acid (>300 °C).[1]
pKa (Carboxylic Acid) 3 - 5Typical range for a carboxylic acid.
pKa (Pyridine Nitrogen) 4 - 6The pKa of pyridine is ~5.2. Alkyl substitution can slightly alter this.
pKa (Piperidine Nitrogen) 9 - 11The pKa of piperidine is ~11.1. N-alkylation will slightly affect this.
Estimated Isoelectric Point (pI) 5 - 7Calculated as the average of the pKa of the carboxylic acid and the most basic nitrogen. The exact value depends on the precise pKa values.
Table 2: Suggested Solvents for Recrystallization
Solvent/SystemHot SolubilityCold SolubilityComments
Water Moderate (as salt)Low (as zwitterion)Ideal for purification via pH adjustment around the isoelectric point.
Ethanol/Water GoodModerate to LowA common solvent mixture for recrystallizing polar organic compounds. The ratio can be adjusted to optimize recovery.
Isopropanol ModerateLowA good single-solvent option to try for direct recrystallization.
Acetonitrile LowVery LowMay be useful as an anti-solvent in a two-solvent system or for washing the final product.

Visualizations

Purification_Workflow Crude Crude Product Dissolve Dissolve in Acidic Water Crude->Dissolve Charcoal Charcoal Treatment (optional) Dissolve->Charcoal Colored Solution Precipitate Adjust pH to Isoelectric Point Dissolve->Precipitate Filter_Charcoal Hot Filtration Charcoal->Filter_Charcoal Filter_Charcoal->Precipitate Filter_Product Vacuum Filtration Precipitate->Filter_Product Wash Wash with Cold Water & Acetone Filter_Product->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: Workflow for purification by precipitation at the isoelectric point.

Troubleshooting_Logic Start Purification Issue Method Which Method? Start->Method Crystallization Crystallization Method->Crystallization Crystallization Chromatography Chromatography Method->Chromatography Chromatography Oiling_Out Oiling Out? Crystallization->Oiling_Out Slow_Cool Slow Cooling / Change Solvent Oiling_Out->Slow_Cool Yes No_Crystals No Crystals? Oiling_Out->No_Crystals No Concentrate Concentrate / Add Seed Crystal No_Crystals->Concentrate Yes Streaking Streaking on Silica? Chromatography->Streaking Add_Base Add Base (e.g., TEA) to Eluent Streaking->Add_Base Yes No_Movement Stuck on Baseline? Streaking->No_Movement No Increase_Polarity Increase Eluent Polarity No_Movement->Increase_Polarity Yes

Caption: A logical flowchart for troubleshooting common purification issues.

References

"1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation issues for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability and degradation data for this compound are not extensively available in public literature. The following guidance is based on the chemical properties of its functional groups (pyridine, piperidine, carboxylic acid, and N-benzylamine moiety) and general principles of pharmaceutical forced degradation studies.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues for this compound?

A1: Based on its structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The tertiary amine in the piperidine ring and the methylene bridge are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the molecule. Studies on similar pyridine-2-methylamine derivatives have shown metabolic instability, likely due to oxidation.[4]

  • Photodegradation: Compounds containing pyridine and piperidine rings can be sensitive to light. Exposure to UV or even ambient light over time may lead to the formation of photolytic degradation products.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures could potentially promote degradation, although this is considered less likely than oxidation or photolysis.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2 from the carboxylic acid group) is a potential degradation pathway for carboxylic acids.

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, the compound should be stored in a well-closed, airtight container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles if stored in solution.

Q3: I am observing unexpected peaks in my HPLC analysis of a sample containing this compound. What could be the cause?

A3: Unexpected peaks could be due to several reasons:

  • Degradation Products: The compound may have degraded due to improper storage or handling (exposure to light, heat, or reactive chemicals).

  • Impurities from Synthesis: The unexpected peaks could be residual impurities from the synthesis of the compound.

  • Interaction with Excipients or Solvents: If the compound is in a formulation, it might be reacting with excipients. Some common excipients can contain reactive impurities that lead to degradation.[5]

  • Contamination: The sample or the HPLC system might be contaminated.

To identify the source, it is recommended to run a fresh, properly stored sample as a control and to perform a forced degradation study to generate potential degradation products for comparison.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of assay value over time in solution. Oxidative degradation of the piperidine or methylene bridge.1. Prepare fresh solutions for each experiment. 2. Degas solvents and consider using antioxidants if compatible with the experiment. 3. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures and protected from light.
Appearance of new peaks upon exposure to light. Photodegradation.1. Conduct all experiments under amber or light-protected conditions. 2. Use amber vials for sample storage and analysis. 3. Perform a photostability study (as per ICH Q1B guidelines) to characterize the degradation products.
Discoloration of the solid compound. Potential oxidation or reaction with atmospheric components.1. Ensure the container is tightly sealed and stored in a desiccator. 2. Store under an inert atmosphere for long-term storage.
Inconsistent results between different batches. Variation in impurity profile or degradation during storage of older batches.1. Re-analyze the older batch alongside a new batch using a validated stability-indicating method. 2. Review the storage conditions of the older batch.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[1][3][6]

1. Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and pathways.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or Mass Spectrometry detector

  • pH meter

  • Photostability chamber

  • Oven

3. Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

4. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, a higher concentration of acid or elevated temperature may be used.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.

5. Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a C18 column. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Summary of Forced Degradation Conditions (Example)
Stress ConditionReagent/ConditionDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 hoursMinimal degradation expected
Base Hydrolysis 0.1 M NaOH24 hoursMinimal degradation expected
Oxidation 3% H₂O₂8 hoursN-oxide, hydroxylated derivatives
Thermal 80°C48 hoursDecarboxylation product
Photolytic UV/Vis lightAs per ICH Q1BVarious photoproducts

Visualizations

G cluster_0 Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Thermal Thermal (High Temperature) Parent->Thermal N_Oxide N-Oxide (Piperidine Ring) Oxidation->N_Oxide Hydroxylated Hydroxylated Derivatives (Methylene Bridge) Oxidation->Hydroxylated Photoproducts Various Photoproducts Photolysis->Photoproducts Decarboxylated Decarboxylation Product Thermal->Decarboxylated

Caption: Potential degradation pathways for this compound.

G cluster_workflow Stability Study Workflow start Define Stability Study Protocol forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_deg method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) forced_deg->method_dev method_val Validate Analytical Method (Specificity, Linearity, Accuracy, Precision) method_dev->method_val stability_testing Place Samples on Stability (Long-term and Accelerated Conditions) method_val->stability_testing analysis Analyze Samples at Specified Time Points stability_testing->analysis data_eval Evaluate Data and Determine Shelf-Life analysis->data_eval report Generate Stability Report data_eval->report

Caption: General workflow for a pharmaceutical stability study.

References

Technical Support Center: Improving the Solubility of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" in biological assays. This document provides troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of "this compound" that influence its solubility?

A1: "this compound" is an amphoteric molecule, meaning it has both acidic and basic functional groups. Specifically, it contains a basic pyridine ring and an acidic carboxylic acid group. This zwitterionic nature means its solubility is highly dependent on the pH of the solution. At its isoelectric point (the pH at which the net charge is zero), the molecule will likely have its lowest aqueous solubility.

Q2: My compound is precipitating out of my aqueous buffer. What is the likely cause?

A2: Precipitation upon dilution of a stock solution (commonly prepared in an organic solvent like DMSO) into an aqueous assay buffer is a frequent problem for compounds with low aqueous solubility.[1] This occurs because the compound's solubility limit is exceeded in the final aqueous environment. The buffer's pH might be close to the compound's isoelectric point, minimizing its solubility.

Q3: What are the primary strategies to improve the solubility of this compound for in vitro assays?

A3: Several strategies can be employed to enhance the aqueous solubility of "this compound". The most common and effective methods for early-stage research include:

  • pH Adjustment: Modifying the pH of the buffer can ionize the molecule, increasing its solubility.[][3]

  • Use of Co-solvents: Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of hydrophobic compounds.[4][5]

  • Salt Formation: Using a salt form of the compound, such as a hydrochloride salt, can significantly improve aqueous solubility.[6][7][8]

  • Employing Surfactants or Detergents: These agents can form micelles that encapsulate and solubilize non-polar molecules.[9][10]

Troubleshooting Guides

Issue 1: Compound precipitates immediately upon addition to aqueous buffer.
Potential Cause Troubleshooting Step
Buffer pH is near the isoelectric point. Determine the pKa values of the pyridine and carboxylic acid groups. Adjust the buffer pH to be at least 2 units away from the isoelectric point. For this compound, acidifying the buffer (e.g., to pH < 5) to protonate the pyridine, or making it basic (e.g., pH > 9) to deprotonate the carboxylic acid, should increase solubility.
High final concentration. Reduce the final concentration of the compound in the assay. Determine the maximum solubility in the chosen buffer system.
Insufficient organic solvent. If using a co-solvent, the percentage may be too low. Experiment with a higher percentage of the co-solvent (e.g., DMSO, ethanol). Be mindful of the solvent tolerance of your biological assay.
Issue 2: Compound solubility is inconsistent between experiments.
Potential Cause Troubleshooting Step
Variability in buffer preparation. Ensure consistent and accurate pH measurement and adjustment for all buffer preparations. Calibrate the pH meter regularly.
Temperature fluctuations. Solubility is temperature-dependent. Ensure all experiments are conducted at a consistent temperature.
Stock solution degradation. Store the compound stock solution appropriately (e.g., at -20°C or -80°C) and avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol will help determine the optimal pH for solubilizing the compound.

  • Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 3 to 10).

  • Add excess compound: Add an excess amount of "this compound" to a small volume of each buffer.

  • Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate undissolved solid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify soluble compound: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot data: Plot the solubility (e.g., in µg/mL) against the pH to identify the pH range with the highest solubility.

Protocol 2: Co-solvent Screening

This protocol helps identify an effective co-solvent and its optimal concentration.

  • Prepare a high-concentration stock solution: Dissolve the compound in 100% of a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400).[11]

  • Prepare co-solvent dilutions: In your chosen aqueous buffer, prepare a series of solutions with increasing concentrations of the co-solvent (e.g., 0.5%, 1%, 2%, 5%, 10%).[5]

  • Add compound stock: Add a small, fixed volume of the compound's stock solution to each co-solvent dilution to reach the desired final assay concentration.

  • Observe for precipitation: Visually inspect for any precipitation immediately and after a defined incubation period (e.g., 1-2 hours) at the assay temperature.

  • Select optimal co-solvent: The highest concentration of co-solvent that shows no precipitation and does not interfere with the biological assay should be chosen.

Data Presentation

Table 1: Hypothetical pH-Dependent Solubility of "this compound"
Buffer pHSolubility (µg/mL)
3.01500
4.0850
5.0200
6.050
7.025
8.075
9.0300
10.01200
Table 2: Hypothetical Co-solvent Solubility Screen at pH 7.4
Co-solventConcentration (%)Observation (1 hour)
None0%Heavy Precipitation
DMSO1%Moderate Precipitation
DMSO2%Slight Precipitation
DMSO5%Clear Solution
Ethanol1%Heavy Precipitation
Ethanol2%Moderate Precipitation
Ethanol5%Slight Precipitation
PEG 4005%Clear Solution

Visualizations

Solubility_Troubleshooting_Workflow cluster_start Start cluster_methods Solubilization Strategies cluster_assessment Assessment cluster_end Outcome start Compound Precipitates in Aqueous Buffer ph_adjust pH Adjustment (Protocol 1) start->ph_adjust Try one or more cosolvent Co-solvent Addition (Protocol 2) start->cosolvent Try one or more salt Use Salt Form (e.g., Dihydrochloride) start->salt Try one or more check_solubility Check Solubility & Assay Compatibility ph_adjust->check_solubility cosolvent->check_solubility salt->check_solubility success Proceed with Assay check_solubility->success Soluble & Compatible fail Re-evaluate Strategy check_solubility->fail Insoluble or Incompatible fail->ph_adjust Try another method fail->cosolvent Try another method fail->salt Try another method pH_Solubility_Concept cluster_low_ph Low pH (Acidic) cluster_iep Isoelectric Point (pI) cluster_high_ph High pH (Basic) title pH Effect on Amphoteric Molecule Solubility low_ph_node Molecule is Cationic (Pyridine Protonated) High Solubility iep_node Molecule is Zwitterionic (Net Charge Zero) LOWEST Solubility low_ph_node->iep_node Increase pH high_ph_node Molecule is Anionic (Carboxylic Acid Deprotonated) High Solubility iep_node->high_ph_node Increase pH

References

Technical Support Center: Crystallization of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the crystallization of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid." The information is tailored for researchers, scientists, and professionals in drug development. Please note that detailed experimental data for the crystallization of this specific compound is limited in publicly available literature. Therefore, this guide is based on established principles of small molecule crystallization and data from structurally related compounds.

Physicochemical Properties of Structurally Similar Compounds

To provide context for experimental design, the following table summarizes key physicochemical properties of compounds structurally related to "this compound." These values can offer an approximation of the expected properties of the target compound.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
1-(Pyridin-4-yl)piperidine-4-carboxylic acidC₁₁H₁₄N₂O₂206.24Not available
Piperidine-4-carboxylic acid (Isonipecotic acid)C₆H₁₁NO₂129.16>300 °C
1-Acetylpiperidine-4-carboxylic acidC₈H₁₃NO₃171.19Not available

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a successful crystallization protocol?

The selection of an appropriate solvent system is the most critical factor. An ideal solvent will dissolve the compound completely when hot but will result in low solubility when cooled. The solvent should be chemically inert with respect to the compound, have a relatively low boiling point for easy removal, and be handled safely with appropriate precautions. A solvent screening with small amounts of your compound in various solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane) is the recommended starting point.

Q2: My compound has "oiled out" of the solution instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This often happens if the solution is too concentrated, cooled too quickly, or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, try reheating the solution to redissolve the oil, add a small amount of additional solvent to decrease the concentration, and allow it to cool much more slowly. Using a different solvent with a lower boiling point may also be beneficial.

Q3: No crystals have formed even after cooling the solution for an extended period. What are the next steps?

If no crystals form, the solution is likely not sufficiently supersaturated. You can attempt to induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent level. This creates microscopic imperfections on the glass that can serve as nucleation sites.

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal acts as a template for further crystal growth.

  • Concentration: Reduce the solvent volume by slow evaporation in a fume hood or by gentle heating to increase the compound's concentration.

  • Lowering Temperature: Cool the solution to a lower temperature, for instance, in an ice bath or a refrigerator, to further decrease the solubility of your compound.

Q4: How can I improve the yield of my crystallization?

A low yield may be caused by using too much solvent or not allowing sufficient time for crystallization to complete. If you still have the mother liquor (the solution from which the crystals were filtered), you can try to recover more compound by concentrating it and cooling it again to obtain a second crop of crystals. Ensure the solution is cooled for an adequate amount of time to maximize the precipitation of the solid.

Q5: The resulting crystals are discolored. How can this be addressed?

Colored impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before the filtration step. The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your target compound, potentially reducing the yield. After a brief boiling period with the charcoal, it should be removed by hot filtration.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the crystallization of "this compound."

IssuePossible Cause(s)Suggested Solution(s)
No Crystal Formation 1. Solution is not supersaturated. 2. Lack of nucleation sites. 3. Compound is highly soluble at low temperatures.1. Reduce solvent volume by slow evaporation. 2. Scratch the inner surface of the flask with a glass rod. 3. Add a seed crystal of the pure compound. 4. Cool the solution in an ice bath or refrigerate. 5. Try a different solvent or an anti-solvent technique.
"Oiling Out" 1. Cooling rate is too rapid. 2. High concentration of impurities. 3. Compound's melting point is lower than the solution temperature. 4. Solution is too concentrated.1. Reheat to dissolve the oil, add more solvent, and cool slowly. 2. Purify the compound further before crystallization. 3. Select a solvent with a lower boiling point.
Poor Crystal Quality (e.g., small, needle-like, or aggregated) 1. Nucleation rate is too high due to rapid cooling or high supersaturation. 2. Presence of impurities.1. Decrease the level of supersaturation (use more solvent or cool more slowly). 2. Ensure the starting material has high purity. 3. Experiment with a different solvent or a mixture of solvents.
Low Yield 1. Too much solvent was used. 2. Premature filtration before crystallization was complete. 3. Compound is significantly soluble in the cold solvent.1. Concentrate the mother liquor to recover more compound. 2. Ensure the solution is cooled sufficiently and for an adequate amount of time. 3. Use a minimal amount of cold solvent to wash the crystals.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Solvent Selection: In a small test tube, add a few milligrams of your compound and a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is likely too good. If it doesn't dissolve, warm the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an appropriately sized flask, add the crude "this compound" and cover it with the chosen solvent. Heat the mixture with stirring until the compound fully dissolves, adding minimal additional solvent if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble.

  • Addition of Anti-Solvent: Slowly add a "bad" solvent (an "anti-solvent" in which the compound is poorly soluble but which is miscible with the "good" solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Cover the container and allow it to cool slowly to room temperature.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Visualizations

The following diagrams illustrate key concepts in troubleshooting crystallization.

TroubleshootingWorkflow start Start: Dissolve Compound in Minimal Hot Solvent hot_filter Hot Filter (if needed) start->hot_filter cool Cool Solution Slowly hot_filter->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound 'Oils Out'? crystals_form->oiling_out No collect_crystals Collect, Wash, and Dry Crystals crystals_form->collect_crystals Yes no_crystals No Crystals Form oiling_out->no_crystals No oiled_out_remedy Remedy Oiling Out: - Reheat and Add Solvent - Cool Slower - Change Solvent oiling_out->oiled_out_remedy Yes induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool oiled_out_remedy->cool end End: Pure Crystals collect_crystals->end

Caption: A workflow for troubleshooting common crystallization issues.

CrystallizationFactors Crystallization Crystallization Outcome Solvent Solvent Choice Solvent->Crystallization Temperature Temperature Temperature->Crystallization Concentration Concentration Concentration->Crystallization Impurities Impurities Impurities->Crystallization CoolingRate Cooling Rate CoolingRate->Crystallization

Technical Support Center: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common synthetic strategies are:

  • Reductive Amination: This involves the reaction of piperidine-4-carboxylic acid with pyridine-2-carboxaldehyde in the presence of a reducing agent.

  • N-Alkylation: This is a nucleophilic substitution reaction between piperidine-4-carboxylic acid and a 2-(halomethyl)pyridine, such as 2-(chloromethyl)pyridine, typically in the presence of a base.[1]

Q2: Which synthetic route is generally preferred?

A2: Reductive amination is often preferred as it is a one-pot reaction that can offer higher selectivity and avoids the common issue of over-alkylation, which can be problematic in direct N-alkylation.[2][3] Reductive amination with a mild reducing agent like sodium triacetoxyborohydride (STAB) is particularly effective because it selectively reduces the intermediate iminium ion without significantly reducing the starting aldehyde.[4][5]

Q3: What are the most common side products I should be aware of?

A3: The side products depend on the synthetic route chosen.

  • For reductive amination , potential side products include unreacted starting materials, 2-pyridinemethanol (from the reduction of pyridine-2-carboxaldehyde), and potentially trace amounts of products from over-alkylation.

  • For N-alkylation , the most significant side product is the quaternary ammonium salt resulting from over-alkylation of the desired product.[6][7] Other impurities can include unreacted starting materials and hydrolysis of the alkylating agent.

Q4: How can I minimize the formation of the over-alkylation product in an N-alkylation reaction?

A4: To minimize over-alkylation, you can slowly add the alkylating agent to the reaction mixture to maintain a relative excess of the piperidine starting material.[8] Using a stoichiometric amount or a slight excess of the piperidine derivative relative to the alkylating agent is also recommended. Additionally, the choice of base and solvent can influence the reaction rate and selectivity.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Reductive Amination
Possible Cause Suggested Solution
Incomplete imine formation.The formation of the iminium ion is often the rate-limiting step and is pH-dependent. Ensure the reaction is run under mildly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine starting material. A catalytic amount of acetic acid can be beneficial.
Inactive reducing agent.Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[9] Use freshly opened or properly stored reagent.
Reduction of the starting aldehyde.If using a less selective reducing agent like sodium borohydride, the aldehyde may be reduced to the corresponding alcohol (2-pyridinemethanol). Add the reducing agent only after allowing sufficient time for imine formation. Consider switching to a more selective reagent like STAB.[9]
Poor solvent choice.STAB is not very compatible with methanol.[9] Use solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).[9]
Issue 2: Presence of a Significant Amount of Quaternary Ammonium Salt Impurity in N-Alkylation
Possible Cause Suggested Solution
Over-alkylation of the product.The product, a tertiary amine, can be more nucleophilic than the starting secondary amine, leading to a second alkylation.[2] Use a slight excess of the piperidine-4-carboxylic acid. Add the 2-(chloromethyl)pyridine slowly to the reaction mixture.
Reaction conditions are too harsh.High temperatures can promote over-alkylation. Run the reaction at room temperature if possible, or with gentle heating only if the reaction is sluggish.[10]
Inappropriate base.A very strong base might lead to side reactions. A moderately weak inorganic base like potassium carbonate (K₂CO₃) is often sufficient.[10]

Side Product Analysis Data

The following table summarizes typical side products and their expected prevalence based on the chosen synthetic route. The percentages are illustrative and can vary significantly with reaction conditions.

Synthetic Route Potential Side Product Typical % in Crude Product Analytical Characterization
Reductive Amination Unreacted Piperidine-4-carboxylic acid5-15%LC-MS, NMR
Unreacted Pyridine-2-carboxaldehyde2-10%LC-MS, GC-MS, NMR
2-Pyridinemethanol<5% (with STAB)GC-MS, LC-MS, NMR
N-Alkylation Unreacted Piperidine-4-carboxylic acid5-20%LC-MS, NMR
Unreacted 2-(Chloromethyl)pyridine2-10%GC-MS, LC-MS
Quaternary Ammonium Salt5-25%LC-MS, NMR
2-Pyridinemethanol<5%GC-MS, LC-MS, NMR

Experimental Protocols

Protocol: Synthesis of this compound via Reductive Amination

Materials:

  • Piperidine-4-carboxylic acid

  • Pyridine-2-carboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidine-4-carboxylic acid (1.0 eq.) and anhydrous DCE.

  • Add pyridine-2-carboxaldehyde (1.05 eq.) to the suspension, followed by a catalytic amount of glacial acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The reaction may be slightly exothermic.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final product.

Visualizations

troubleshooting_workflow start Start: Synthesis of this compound route Choose Synthetic Route start->route reductive_amination Reductive Amination route->reductive_amination Reductive Amination n_alkylation N-Alkylation route->n_alkylation N-Alkylation ra_issue Issue with Reductive Amination? reductive_amination->ra_issue na_issue Issue with N-Alkylation? n_alkylation->na_issue ra_low_yield Low Yield ra_issue->ra_low_yield Yes ra_impurity Impurity Detected ra_issue->ra_impurity Yes ra_check_imine Check Imine Formation: - pH (4-5) - Reaction Time ra_low_yield->ra_check_imine ra_check_reagent Check Reducing Agent: - Fresh STAB - Selective Reagent ra_low_yield->ra_check_reagent ra_identify_impurity Identify Impurity: - Unreacted Aldehyde - Alcohol Byproduct ra_impurity->ra_identify_impurity na_low_yield Low Yield na_issue->na_low_yield Yes na_overalkylation Over-alkylation (Quaternary Salt) na_issue->na_overalkylation Yes na_check_conditions Check Conditions: - Slow Addition of Alkyl Halide - Temperature Control na_low_yield->na_check_conditions na_overalkylation->na_check_conditions na_check_stoichiometry Check Stoichiometry: - Use Excess Amine na_overalkylation->na_check_stoichiometry

Caption: Troubleshooting workflow for the synthesis of this compound.

reaction_pathways cluster_ra Reductive Amination cluster_na N-Alkylation piperidine Piperidine-4-carboxylic acid product This compound piperidine->product + Base imine Iminium Ion Intermediate piperidine->imine aldehyde Pyridine-2-carboxaldehyde aldehyde->imine alcohol 2-Pyridinemethanol (Side Product) aldehyde->alcohol Over-reduction alkyl_halide 2-(Chloromethyl)pyridine alkyl_halide->product quat_salt Quaternary Ammonium Salt (Side Product) product->quat_salt + Alkyl Halide (Over-alkylation) imine->product Reduction (STAB)

Caption: Synthetic pathways and potential side product formation.

References

Technical Support Center: Scaling Up the Synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for scaling up the production of this compound?

A1: There are two primary and scalable synthetic routes for this compound:

  • Route A: N-alkylation of piperidine-4-carboxylic acid with 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine.

  • Route B: Reductive Amination of a piperidine-4-carboxylic acid derivative with pyridine-2-carboxaldehyde.

Q2: How do I choose between N-alkylation and reductive amination for my scale-up synthesis?

A2: The choice depends on several factors including the cost and availability of starting materials, desired purity of the final product, and the available equipment.

  • N-alkylation is often more straightforward but can be prone to over-alkylation, leading to the formation of a quaternary ammonium salt, especially at higher temperatures and concentrations.

  • Reductive amination is a milder and often more selective method that avoids the issue of over-alkylation. It typically proceeds in a one-pot fashion, which can be advantageous for large-scale production.

Q3: Is it necessary to protect the carboxylic acid group during the synthesis?

A3: Yes, protecting the carboxylic acid group, typically as an ester (e.g., methyl or ethyl ester), is highly recommended for both synthetic routes. This prevents unwanted side reactions with the carboxylic acid moiety. The ester can be hydrolyzed in the final step to yield the desired product.

Q4: What are the common impurities I should look out for?

A4: Common impurities include:

  • Unreacted starting materials (piperidine-4-carboxylic acid ester and the pyridine derivative).

  • The quaternary ammonium salt by-product in the N-alkylation route.

  • Over-reduced products (e.g., reduction of the pyridine ring) if harsh reducing agents are used in the reductive amination.

  • Impurities from the starting materials.

Q5: What are the recommended purification methods for the final product on a large scale?

A5: For large-scale purification, crystallization is the most cost-effective and efficient method. The product can be precipitated as a free base or as a salt (e.g., hydrochloride). Column chromatography is generally not practical for large quantities but can be used for purifying smaller batches of high-purity material if required.

Troubleshooting Guides

N-Alkylation Route: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.- Increase reaction temperature or time. - Use a more reactive alkylating agent (e.g., 2-(bromomethyl)pyridine instead of the chloride). - Ensure the base is sufficiently strong and soluble in the reaction medium. Consider using a stronger base like potassium carbonate in a polar aprotic solvent like DMF.[1][2]
Side reactions (e.g., over-alkylation).- Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.[2] - Use a milder base such as sodium bicarbonate.
Poor solubility of reagents.- Use a more polar solvent like DMF or acetonitrile to improve the solubility of the reactants and base.[1]
Formation of Quaternary Ammonium Salt Excess alkylating agent.- Use a stoichiometric amount or a slight excess of the piperidine starting material.
High reaction temperature.- Lower the reaction temperature and extend the reaction time.
Difficult Purification Product is an oil or difficult to crystallize.- Convert the product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
Presence of unreacted starting materials.- Optimize the reaction stoichiometry and conditions to drive the reaction to completion. - Use an appropriate work-up procedure to remove unreacted starting materials (e.g., acid-base extraction).
Reductive Amination Route: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Inefficient imine formation.- If using an ester of piperidine-4-carboxylic acid, ensure the reaction is anhydrous to favor imine formation. - Consider adding a dehydrating agent like magnesium sulfate.
Incomplete reduction of the imine.- Ensure the reducing agent is added in a sufficient amount and is active. - Allow for sufficient reaction time for the reduction to complete.
Decomposition of the aldehyde.- Use high-quality pyridine-2-carboxaldehyde and store it properly to avoid oxidation.
Formation of By-products Reduction of the pyridine ring.- Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Avoid harsher reducing agents like sodium borohydride under acidic conditions.
Formation of a di-substituted amine.- This is less common with reductive amination but can occur if the aldehyde is in large excess. Control the stoichiometry carefully.
Reaction Stalls Inactive reducing agent.- Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride is sensitive to moisture.
pH of the reaction mixture is not optimal.- The formation of the iminium ion is pH-dependent. A slightly acidic condition is often optimal.

Experimental Protocols

Protocol 1: N-Alkylation of Ethyl Piperidine-4-carboxylate with 2-(Chloromethyl)pyridine

This protocol outlines a scalable procedure for the N-alkylation of ethyl piperidine-4-carboxylate.

Materials:

  • Ethyl piperidine-4-carboxylate

  • 2-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a suitable reactor, charge ethyl piperidine-4-carboxylate (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in acetonitrile or DMF.

  • Addition of Alkylating Agent: To the stirred suspension, add 2-(chloromethyl)pyridine hydrochloride (1.1 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Hydrolysis: To the organic layer, add a solution of sodium hydroxide (2.0 eq.) in water/ethanol and stir at room temperature until the ester hydrolysis is complete (monitored by TLC or LC-MS).

  • Purification: Separate the aqueous layer and adjust the pH to ~7 with hydrochloric acid to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield this compound.

Quantitative Data (Representative):

ParameterValue
Scale 100 g
Yield 75-85%
Purity (by HPLC) >98%
Protocol 2: Reductive Amination of Ethyl Piperidine-4-carboxylate with Pyridine-2-carboxaldehyde

This protocol describes a one-pot reductive amination procedure.

Materials:

  • Ethyl piperidine-4-carboxylate

  • Pyridine-2-carboxaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • Imine Formation: In a reactor, dissolve ethyl piperidine-4-carboxylate (1.0 eq.) and pyridine-2-carboxaldehyde (1.05 eq.) in DCM or DCE. Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0-5 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 12-24 hours), monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash with water and brine.

  • Hydrolysis: Concentrate the organic layer and proceed with the hydrolysis as described in Protocol 1.

  • Purification: Purify the final product by crystallization as described in Protocol 1.

Quantitative Data (Representative):

ParameterValue
Scale 100 g
Yield 80-90%
Purity (by HPLC) >99%

Visualizations

Synthesis_Pathways cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route A1 Piperidine-4-carboxylic acid ester A_int 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylate A1->A_int A2 2-(Chloromethyl)pyridine A2->A_int A3 Base (K2CO3) A3->A_int A_final 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid A_int->A_final Hydrolysis B1 Piperidine-4-carboxylic acid ester B_int 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylate B1->B_int B2 Pyridine-2-carboxaldehyde B2->B_int B3 Reducing Agent (NaBH(OAc)3) B3->B_int B_final 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid B_int->B_final Hydrolysis

Caption: Synthetic routes for this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue (e.g., Low Yield, Impurity) start->issue check_reagents Check Reagent Quality and Stoichiometry issue->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Solvent) issue->check_conditions analyze_byproducts Analyze By-products (TLC, LC-MS, NMR) issue->analyze_byproducts purify Purification Step issue->purify If purity is the only issue consult_protocol Consult Protocol Troubleshooting Guide check_reagents->consult_protocol check_conditions->consult_protocol analyze_byproducts->consult_protocol optimize Optimize Conditions (e.g., Change Base, Temp) consult_protocol->optimize optimize->purify end Successful Synthesis purify->end

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Overcoming Poor Cell Permeability of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" and its derivatives.

Troubleshooting Guide

Issue: Low intracellular concentration of my compound in cell-based assays.

Possible Cause 1: Inherent Physicochemical Properties

The structure of "this compound" presents several challenges for passive diffusion across the lipophilic cell membrane. At physiological pH (around 7.4), the carboxylic acid group is largely deprotonated, creating a negatively charged species. This high polarity is a primary reason for poor cell permeability. Key molecular descriptors influencing permeability include:

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms in a molecule. High TPSA is generally correlated with lower permeability. For optimal absorption and permeation, a TPSA value of ≤ 140 Ų is often considered desirable.[1]

  • Lipophilicity (LogP/LogD): This measures how well a compound dissolves in a fatty or oily substance versus water. While higher lipophilicity can improve membrane permeability, an optimal range exists, as excessively high lipophilicity can lead to poor aqueous solubility and rapid metabolism.[2][3]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact passive diffusion across cell membranes.[4][5]

Solution 1: Prodrug Strategies

A common and effective approach to improve the cell permeability of carboxylic acids is to transiently mask the polar carboxylic acid group, creating a more lipophilic "prodrug".[6][7] This prodrug can more readily cross the cell membrane, and once inside the cell, it is converted back to the active carboxylic acid by intracellular enzymes.

Recommendation: Esterification

Synthesizing an ester derivative of the carboxylic acid is a widely used prodrug strategy.[8][9]

  • Simple Alkyl Esters: Methyl or ethyl esters are common starting points that can significantly increase lipophilicity and, consequently, cell permeability.[9][10]

  • Varying Ester Promoieties: The rate of intracellular hydrolysis can be fine-tuned by altering the ester group. Sterically hindered esters may be cleaved more slowly, providing a sustained release of the active compound.[9]

Solution 2: Structural Modification

If the prodrug approach is not suitable, consider structural modifications to the core molecule to improve its physicochemical properties.

Recommendation: Bioisosteric Replacement

Replacing the carboxylic acid with a bioisostere (a different functional group with similar biological activity) can sometimes improve permeability. However, this approach must be carefully considered as it can also impact target binding and other properties. It's important to note that some common bioisosteres, like tetrazoles, may not necessarily improve permeability and could even be detrimental.[11]

Issue: My ester prodrug shows low conversion to the active carboxylic acid.

Possible Cause 2: Inefficient Intracellular Hydrolysis

The conversion of the ester prodrug back to the active carboxylic acid is dependent on the activity of intracellular esterases, which can vary between different cell types.

Solution: Modulate Ester Lability

The chemical nature of the ester group influences its susceptibility to enzymatic cleavage.

Recommendation: Synthesize a Library of Esters

Create a small library of ester prodrugs with varying electronic and steric properties to identify one with the optimal balance of permeability and intracellular hydrolysis for your specific cell line.[9] For example, esters with electron-withdrawing groups might be more readily cleaved.

Issue: The modified compound has poor aqueous solubility.

Possible Cause 3: Excessive Lipophilicity

While increasing lipophilicity is a key strategy for improving cell permeability, it's a balancing act.[2][3] If the compound becomes too lipophilic, its solubility in aqueous media (like cell culture medium) will decrease, reducing the concentration of the compound available to interact with and permeate the cells.[9]

Solution: Optimize Lipophilicity

Aim for a "sweet spot" of lipophilicity that allows for both adequate aqueous solubility and efficient membrane permeation.

Recommendation: Balance Lipophilicity and Solubility

  • Carefully select ester promoieties that provide a moderate increase in lipophilicity.

  • Consider using formulation strategies, such as the use of co-solvents (e.g., a low concentration of DMSO), to improve the solubility of highly lipophilic compounds in your experiments.[12] However, be mindful of potential solvent toxicity to your cells.

Issue: Intracellular accumulation of the compound remains low despite improved lipophilicity.

Possible Cause 4: Active Efflux by Transmembrane Pumps

Cells possess efflux pumps, such as P-glycoprotein (P-gp), which are transmembrane proteins that actively transport a wide range of substrates out of the cell.[5] Your compound, even in its more lipophilic form, might be a substrate for these pumps, leading to its rapid removal from the intracellular space.[9]

Solution: Investigate and Mitigate Efflux

Determine if your compound is an efflux pump substrate and, if so, take steps to block this process.

Recommendation: Use Efflux Pump Inhibitors

Co-incubate your compound with known inhibitors of common efflux pumps (e.g., verapamil for P-gp). A significant increase in intracellular accumulation in the presence of the inhibitor would suggest that your compound is an efflux substrate.

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" likely to have poor cell permeability?

The primary reason is the presence of the carboxylic acid group, which is ionized at physiological pH, making the molecule polar and hindering its passage through the nonpolar lipid bilayer of the cell membrane.[9] Compounds with charged groups generally exhibit lower passive diffusion.[8]

Q2: What is a prodrug and how can it help with poor permeability?

A prodrug is a modified, often inactive, version of a drug that is converted into the active form within the body.[9] For molecules with poor permeability due to polar functional groups like carboxylic acids, a prodrug strategy involves masking this group to create a more lipophilic compound that can cross cell membranes more easily.[6][8]

Q3: What are some key experimental assays to measure cell permeability?

Several in vitro models are commonly used to assess cell permeability:

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.

  • Caco-2 Cell Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelial cell layer that mimics the intestinal barrier. It can assess both passive diffusion and active transport processes.[13]

  • MDCK (Madin-Darby Canine Kidney) Cell Assay: Similar to the Caco-2 assay, this model uses a monolayer of kidney epithelial cells and is often used to study the role of efflux transporters.

Q4: How does intramolecular hydrogen bonding affect cell permeability?

The formation of intramolecular hydrogen bonds can "hide" polar groups within a molecule, reducing its interaction with water and effectively lowering its polar surface area.[4] This can lead to an increase in lipophilicity and, consequently, improved cell permeability.[13][14] This strategy is particularly relevant for larger molecules and those "beyond the rule of five".[13]

Data Summary

Table 1: Physicochemical Properties and their Impact on Cell Permeability
PropertyEffect on PermeabilityRationale
High Polarity (e.g., from ionized carboxylic acid) DecreasesPolar molecules have difficulty passing through the nonpolar lipid bilayer of the cell membrane.[15]
Increased Lipophilicity (LogP/LogD) Generally Increases (to a point)More lipophilic compounds can more readily partition into and diffuse across the lipid membrane.[2][16]
High Number of Hydrogen Bond Donors/Acceptors DecreasesForming hydrogen bonds with water molecules in the aqueous environment makes it energetically unfavorable to move into the lipophilic membrane.[4][5]
High Molecular Weight Generally DecreasesLarger molecules diffuse more slowly across the membrane.[2]
Formation of Intramolecular Hydrogen Bonds Can IncreaseCan shield polar groups, reducing the effective polar surface area and increasing lipophilicity.[4][14]

Experimental Protocols

Protocol 1: Esterification of "this compound"

This is a general procedure and may require optimization for your specific substrate.

  • Dissolution: Dissolve "this compound" in an appropriate alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester) which will also act as the reagent.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure. Neutralize the remaining acid with a weak base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography.

  • Characterization: Confirm the structure of the purified ester using techniques such as NMR and Mass Spectrometry.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) until they form a confluent and differentiated monolayer. This typically takes around 21 days.

  • Monolayer Integrity: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Initiation: Wash the cell monolayers with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS). Add the test compound (dissolved in HBSS) to the apical (donor) compartment.

  • Sampling: At various time points, take samples from the basolateral (receiver) compartment.

  • Analysis: Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation of Apparent Permeability (Papp): Calculate the apparent permeability coefficient using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

Visualizations

G cluster_0 Troubleshooting Workflow Start Low Intracellular Concentration Check_Properties Assess Physicochemical Properties (Polarity, LogP) Start->Check_Properties Strategy Select Strategy Check_Properties->Strategy Prodrug Prodrug Approach (Esterification) Strategy->Prodrug High Polarity Modification Structural Modification (Bioisosteres) Strategy->Modification Target Amenable Evaluate_Prodrug Evaluate Prodrug Conversion & Solubility Prodrug->Evaluate_Prodrug Check_Efflux Investigate Active Efflux Evaluate_Prodrug->Check_Efflux Good Conversion & Solubility Poor_Solubility Poor Aqueous Solubility? Evaluate_Prodrug->Poor_Solubility Low Conversion or Poor Solubility Efflux_Inhibitors Use Efflux Pump Inhibitors Check_Efflux->Efflux_Inhibitors Efflux Suspected End Optimized Permeability Check_Efflux->End No Efflux Efflux_Inhibitors->End Poor_Solubility->Check_Efflux No Optimize_Lipo Optimize Lipophilicity Poor_Solubility->Optimize_Lipo Yes Optimize_Lipo->Evaluate_Prodrug G cluster_0 Prodrug Strategy for Carboxylic Acids cluster_1 Parent_Drug Parent Drug (Poor Permeability) -COOH (Ionized) Prodrug Ester Prodrug (Improved Permeability) -COOR (Neutral) Parent_Drug->Prodrug Esterification Cell_Membrane Cell Membrane (Lipid Bilayer) Active_Drug Active Drug (Intracellular) -COOH Prodrug->Active_Drug Intracellular Esterase Hydrolysis Extracellular Extracellular Intracellular Intracellular

References

"1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid. The information provided is based on established principles for similar pyridine and piperidine derivatives and aims to address potential challenges in its synthesis, purification, and handling.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically achieved through the alkylation of piperidine-4-carboxylic acid with 2-(chloromethyl)pyridine or a related electrophile, can present several challenges. These include:

  • Low Yields: Incomplete reaction, side reactions, or difficult purification can lead to lower than expected yields. Optimizing reaction conditions such as temperature, solvent, and stoichiometry is crucial.

  • Side Product Formation: The primary amine of piperidine-4-carboxylic acid can undergo multiple alkylations if an excess of the alkylating agent is used. Additionally, the pyridine ring itself can sometimes react under harsh conditions.

  • Difficult Purification: The amphoteric nature of the product (containing both a basic piperidine nitrogen and an acidic carboxylic acid) can complicate purification. The compound may exhibit unusual solubility profiles and can be challenging to handle during chromatographic purification. Tailing on silica gel columns is a common issue with basic pyridine compounds.[1]

Q2: My purification by column chromatography is resulting in significant tailing and poor separation. What can I do?

A2: Tailing of basic compounds like your target molecule on silica gel is a frequent problem due to the acidic nature of silica. To mitigate this, consider the following strategies:

  • Basified Eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based reverse-phase column, which may provide better separation for your compound.

  • Acid-Base Extraction: Utilize the amphoteric nature of your compound for purification. An acid-base extraction can be an effective way to separate it from non-basic or non-acidic impurities.[1]

Q3: I am observing inconsistencies in the characterization data (NMR, MS) between batches. What could be the cause?

A3: Inconsistent characterization data often points to issues with purity or structural integrity. Potential causes include:

  • Residual Solvents: Incomplete drying can leave residual solvents that will appear in your NMR spectrum.

  • Impurities: The presence of starting materials or side products will complicate your spectra. Re-purification may be necessary.

  • Salt Formation: The compound can exist as a free base, a zwitterion, or a salt (e.g., hydrochloride salt if HCl was used in the workup). This can affect its solubility and spectroscopic properties. Ensure you are consistently preparing your sample in the same form.

  • Degradation: While generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, could potentially lead to degradation.

Troubleshooting Guides

Guide 1: Low Synthetic Yield

This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound.

Potential Cause Troubleshooting Step Expected Outcome
Purity of Starting Materials Verify the purity of piperidine-4-carboxylic acid and 2-(chloromethyl)pyridine (or other alkylating agent) by NMR or other appropriate analytical techniques.Use of pure starting materials will minimize side reactions and improve yield.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, solvent, and reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.Identification of reaction conditions that maximize product formation and minimize side products.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. A slight excess of the piperidine starting material may be beneficial to avoid dialkylation.Reduced formation of over-alkylated byproducts.
Inefficient Work-up or Purification Optimize the work-up procedure to minimize product loss. For purification, refer to the FAQ on chromatography issues.Improved recovery of the final product.

Troubleshooting Workflow for Low Yield

LowYieldWorkflow start Low Yield Observed check_purity Check Starting Material Purity start->check_purity check_purity->start If impure, purify/replace optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Time) check_purity->optimize_conditions If pure check_stoichiometry Verify Stoichiometry optimize_conditions->check_stoichiometry optimize_workup Optimize Work-up and Purification check_stoichiometry->optimize_workup end_goal Improved Yield optimize_workup->end_goal

Caption: A logical workflow for troubleshooting low synthetic yields.

Guide 2: Product Characterization Issues

This guide assists in resolving common issues encountered during the characterization of the final product.

Observed Issue Potential Cause Troubleshooting Step
Unexpected peaks in NMR Residual solvents or impurities.Dry the sample under high vacuum. If peaks persist, re-purify the compound.
Incorrect mass in MS Formation of adducts (e.g., with sodium) or fragmentation.Analyze the fragmentation pattern. Use high-resolution mass spectrometry (HRMS) for accurate mass determination.
Broad peaks in NMR Aggregation, presence of paramagnetic impurities, or dynamic exchange processes.Run the NMR at a higher temperature to potentially sharpen the peaks. Ensure the sample is free from metal contaminants.
Inconsistent melting point Impurities or different crystalline forms (polymorphs).Recrystallize the sample from a suitable solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis via reductive amination.

Materials:

  • Piperidine-4-carboxylic acid

  • 2-Pyridinecarboxaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of DCM and MeOH (e.g., 10:1 v/v), add 2-pyridinecarboxaldehyde (1.05 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., crystallization or column chromatography).

Synthesis and Purification Workflow

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Piperidine-4-carboxylic acid + 2-Pyridinecarboxaldehyde imine_formation Imine Formation reactants->imine_formation reduction Reduction with STAB imine_formation->reduction quench Quench Reaction reduction->quench extraction Extraction quench->extraction drying Drying and Concentration extraction->drying purify Crystallization or Column Chromatography drying->purify characterization Characterization (NMR, MS) purify->characterization

Caption: A general workflow for the synthesis and purification of the target compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is useful for separating the amphoteric product from neutral impurities.

Materials:

  • Crude this compound

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or other suitable organic solvent

Procedure:

  • Dissolve the crude product in DCM.

  • Extract the organic solution with 1 M HCl (3x). The product should move into the aqueous layer.

  • Combine the acidic aqueous layers and wash with fresh DCM to remove any remaining neutral impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (typically around pH 4-6, this may need to be determined empirically) using 1 M NaOH. The product should precipitate out.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, extract it back into an organic solvent like DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the purified product.

Acid-Base Purification Logic

PurificationLogic start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid product_in_aq Product in Aqueous Layer (as HCl salt) add_acid->product_in_aq impurities_in_org Neutral Impurities in Organic Layer add_acid->impurities_in_org adjust_ph Adjust pH to Isoelectric Point with 1M NaOH product_in_aq->adjust_ph precipitate Product Precipitates adjust_ph->precipitate extract_back Extract Product into Fresh Organic Solvent adjust_ph->extract_back If no precipitate final_product Pure Product precipitate->final_product extract_back->final_product

Caption: A decision-making diagram for purification via acid-base extraction.

References

Modifying "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" for improved pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the pharmacokinetic properties of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" and its analogs.

Section 1: Solubility and Permeability Issues

This section addresses common challenges related to getting the compound into solution and across biological membranes.

Frequently Asked Questions (FAQs)

Q1: My analog of this compound has poor aqueous solubility. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common challenge. Based on the structure, which contains a basic piperidine nitrogen and an acidic carboxylic acid, solubility is expected to be highly pH-dependent.

Initial Troubleshooting Steps:

  • pH-Solubility Profile: The first step is to determine the compound's solubility at different pH values. The piperidine nitrogen is basic, and in acidic media, it will become protonated and positively charged, likely increasing water solubility.[1] Conversely, in basic media, the carboxylic acid will be deprotonated, which may also enhance solubility.

  • pH Adjustment: For initial in vitro assays, preparing stock solutions by adjusting the pH can be a quick solution. Using an acidic vehicle (e.g., citrate buffer at pH 3-4) can significantly increase solubility by forming a soluble salt.[1]

  • Use of Co-solvents: Employing water-miscible organic co-solvents is a standard and effective strategy.[1] Dimethyl sulfoxide (DMSO) is common, but ensure the final concentration is low enough (typically ≤1%) to not interfere with your biological assay.[1]

Q2: Simple pH adjustment and co-solvents are insufficient for my in vivo studies. What are more advanced formulation strategies?

A2: For in vivo applications requiring improved dissolution, more advanced techniques should be considered.

Advanced Formulation Strategies:

  • Salt Formation: This is a robust method for ionizable compounds like yours. Creating a salt with a suitable counter-ion can significantly increase both solubility and dissolution rates.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2] This is particularly useful for increasing the apparent solubility of a compound in solution.[1] Recent studies on piperine, which also contains a piperidine ring, have shown that β-cyclodextrin derivatives can effectively enhance solubility.[3]

Q3: My compound shows low apparent permeability (Papp) in the Caco-2 assay. How do I determine if it's due to poor passive diffusion or active efflux?

A3: A low Papp value in the Caco-2 assay can indicate either poor membrane permeability or that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[4][5] To distinguish between these, a bidirectional Caco-2 assay is necessary.

Experimental Approach:

  • Measure permeability in both directions: from the apical (A) to the basolateral (B) side (Papp A→B) and from the basolateral to the apical side (Papp B→A).[5]

  • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).[4]

  • Interpretation: An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for an active efflux transporter.[5]

Table 1: Classification of Drug Permeability Based on Caco-2 Papp Values

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High > 10 Well absorbed (>85%)
Moderate 1 - 10 Moderately absorbed (50-85%)
Low < 1 Poorly absorbed (<50%)

Source: Adapted from Caco-2 permeability assay guidelines.[4]

Section 2: Metabolic Stability Challenges

This section focuses on identifying and mitigating rapid metabolism, a key factor for achieving sufficient drug exposure.

Troubleshooting Guide

Issue: The compound is rapidly cleared in Human Liver Microsome (HLM) assays.

1. Identify Potential Metabolic "Soft Spots": Based on the core structure, the most likely sites for metabolism are:

  • Pyridine Ring: Aromatic rings are susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[6]

  • Methylene Bridge (-CH2-): The carbon linking the pyridine and piperidine rings can be a site for hydroxylation.

  • Piperidine Ring: N-dealkylation or oxidation at carbons adjacent to the nitrogen are common metabolic pathways.

2. Experimental Strategy to Confirm Metabolic Liabilities:

  • Metabolite Identification: Use LC-MS/MS to identify the metabolites formed during incubation with liver microsomes. This can pinpoint the exact site of modification.[7]

  • CYP450 Reaction Phenotyping: Use specific chemical inhibitors or recombinant CYP enzymes to determine which CYP isozymes (e.g., CYP3A4, 2D6) are responsible for the metabolism.[8]

3. Propose Structural Modifications:

  • Block Pyridine Metabolism: Introduce an electron-withdrawing group (e.g., a halogen) to the pyridine ring to decrease its susceptibility to oxidation. A serendipitous finding in another pyridopyrimidine series showed that adding a methyl group could block metabolism at a distant site, possibly by preventing recognition by the P450 enzyme.[7]

  • Strengthen the Methylene Bridge: Replace the hydrogen atoms on the methylene bridge with deuterium (deuteration). The stronger C-D bond can slow the rate of metabolism at that position.[6]

  • Modify the Piperidine Ring: Introducing steric bulk near potential sites of oxidation can hinder enzyme access. Replacing the pyridine ring with a saturated bioisostere has also been shown to dramatically improve metabolic stability in some cases.[9]

start Compound shows low metabolic stability in HLMs met_id Perform Metabolite Identification (LC-MS/MS) start->met_id phenotyping Perform CYP450 Reaction Phenotyping start->phenotyping soft_spot Metabolic 'Soft Spot' Identified? met_id->soft_spot phenotyping->soft_spot modify Propose Structural Modifications (e.g., Deuteration, Blocking Groups) soft_spot->modify Yes reassess Re-evaluate Structure and Assay Conditions soft_spot->reassess No resynthesize Synthesize & Test New Analogs modify->resynthesize resynthesize->start end Improved Metabolic Stability resynthesize->end reassess->start parent 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid pyridine Pyridine Ring Mods parent->pyridine piperidine Piperidine Ring Mods parent->piperidine linker Linker Mods parent->linker acid Carboxylic Acid Mods parent->acid pyridine_sub Add e⁻ withdrawing groups Add blocking groups (e.g., -CH3) pyridine->pyridine_sub piperidine_sub Add steric bulk Replace with bioisostere piperidine->piperidine_sub linker_sub Deuteration Introduce rigidity (e.g., alkenyl) linker->linker_sub acid_sub Bioisosteric Replacement (Tetrazole, etc.) Prodrug Strategy (Ester) acid->acid_sub cluster_0 Pre-Screening & Synthesis cluster_1 Tier 1: In Vitro ADME Screening cluster_2 Tier 2: Mechanistic & Optimization cluster_3 In Vivo & Lead Optimization synthesis Synthesize Analogs of Parent Compound solubility Aqueous Solubility (Kinetic/Thermodynamic) synthesis->solubility logd LogD @ pH 7.4 synthesis->logd metstab Metabolic Stability (Microsomes) synthesis->metstab caco2 Permeability (Caco-2) synthesis->caco2 ppb Plasma Protein Binding solubility->ppb cyp_inhib CYP450 Inhibition logd->cyp_inhib met_id Metabolite ID & Reaction Phenotyping metstab->met_id If unstable efflux Bidirectional Caco-2 (Efflux Ratio) caco2->efflux If low Papp met_id->synthesis Redesign efflux->synthesis Redesign pk_study Rodent PK Study (e.g., Rat) cyp_inhib->pk_study ppb->pk_study lead_opt Lead Optimization pk_study->lead_opt lead_opt->synthesis Iterate

References

Validation & Comparative

A Comparative Analysis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid and 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at Two Positional Isomers with Potential as Neuromodulatory Agents

In the landscape of medicinal chemistry, the subtle variation in the placement of a functional group can profoundly impact a molecule's biological activity. This guide provides a comparative analysis of two positional isomers: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid and 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid. These compounds, belonging to the class of N-substituted piperidine-4-carboxylic acids, are structurally related to known inhibitors of the γ-aminobutyric acid (GABA) transporters, suggesting their potential as modulators of GABAergic neurotransmission. Due to a lack of direct comparative experimental studies in publicly available literature, this guide will focus on their synthesis, physicochemical properties, and a discussion of their potential biological activities based on established structure-activity relationships (SAR) within this chemical class.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of the two isomers is presented in Table 1. The data for 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid is sourced from commercially available information, while the properties for the 2-pyridinylmethyl isomer are largely predicted due to the scarcity of published experimental data. The position of the nitrogen atom in the pyridine ring is expected to influence properties such as pKa and dipole moment, which in turn can affect solubility, membrane permeability, and receptor-binding interactions.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid
Molecular Formula C₁₂H₁₆N₂O₂C₁₂H₁₆N₂O₂[1]
Molecular Weight 220.27 g/mol 220.27 g/mol [1]
Appearance Predicted: SolidSolid, White to Off-White[1]
Melting Point (°C) Not available222-224
pKa (Predicted) ~4.5 (pyridinium), ~9.5 (piperidine)~5.5 (pyridinium), ~9.5 (piperidine)
logP (Predicted) ~0.8~0.7
Solubility Predicted to be soluble in aqueous acidSparingly soluble in water, soluble in aqueous acid

Synthesis and Experimental Protocols

The synthesis of both this compound and its 4-pyridinylmethyl isomer can be achieved through a standard N-alkylation reaction. This involves the reaction of a piperidine-4-carboxylic acid derivative with the appropriate chloromethylpyridine hydrochloride.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction N-Alkylation cluster_intermediate Intermediate Esters cluster_hydrolysis Hydrolysis cluster_product Final Products Piperidine-4-carboxylic acid ester Piperidine-4-carboxylic acid ester Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Piperidine-4-carboxylic acid ester->Reaction 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl 2-(Chloromethyl)pyridine HCl->Reaction 4-(Chloromethyl)pyridine HCl 4-(Chloromethyl)pyridine HCl 4-(Chloromethyl)pyridine HCl->Reaction Ester_2 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid ester Reaction->Ester_2 Ester_4 1-(Pyridin-4-ylmethyl)piperidine- 4-carboxylic acid ester Reaction->Ester_4 Hydrolysis_Step Aqueous Base (e.g., NaOH) then Acidification (e.g., HCl) Ester_2->Hydrolysis_Step Ester_4->Hydrolysis_Step Product_2 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid Hydrolysis_Step->Product_2 Product_4 1-(Pyridin-4-ylmethyl)piperidine- 4-carboxylic acid Hydrolysis_Step->Product_4

A generalized synthetic workflow for the target compounds.
Detailed Experimental Protocol: Synthesis of 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid

Materials:

  • Ethyl isonipecotate (piperidine-4-carboxylic acid ethyl ester)

  • 4-(Chloromethyl)pyridine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • N-Alkylation: To a solution of ethyl isonipecotate (1.0 eq.) in DMF, add potassium carbonate (2.5 eq.) and 4-(chloromethyl)pyridine hydrochloride (1.1 eq.).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 1-(pyridin-4-ylmethyl)piperidine-4-carboxylate.

  • Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2M aqueous sodium hydroxide.

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Concentrate the reaction mixture to remove the ethanol.

  • Acidify the aqueous residue to pH ~6 with 1M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid.

This protocol can be adapted for the synthesis of the 2-pyridinylmethyl isomer by substituting 4-(chloromethyl)pyridine hydrochloride with 2-(chloromethyl)pyridine hydrochloride.

Potential Biological Activity and Structure-Activity Relationship (SAR)

The primary inhibitory neurotransmitter in the mammalian central nervous system, GABA, plays a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), including GAT1, GAT2, GAT3, and BGT1. Inhibition of these transporters increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism is a validated therapeutic strategy for conditions such as epilepsy and anxiety.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_Vesicle GABA Vesicle GABA_Release GABA Release GABA_Vesicle->GABA_Release GABA_Synapse GABA GABA_Release->GABA_Synapse GAT1 GAT1 Transporter GAT1->GABA_Vesicle GABA_Synapse->GAT1 Reuptake GABA_Receptor GABA Receptor GABA_Synapse->GABA_Receptor Inhibitory_Signal Inhibitory Signal GABA_Receptor->Inhibitory_Signal Inhibitor Target Compound (e.g., Pyridinylmethyl- piperidine-4-carboxylic acid) Inhibitor->GAT1 Inhibition

GABAergic synapse and the mechanism of GABA reuptake inhibition.

Both this compound and its 4-pyridinylmethyl isomer are structural analogs of nipecotic acid and guvacine, which are known GAT inhibitors. The N-substituent plays a critical role in determining the potency and selectivity of these inhibitors. The introduction of a lipophilic group at the nitrogen atom generally enhances the ability of the molecule to cross the blood-brain barrier and can significantly increase its affinity for the GATs.

The key difference between the two title compounds is the position of the nitrogen atom within the pyridine ring. This seemingly minor change can lead to significant differences in their biological activity due to:

  • Electronic Effects: The electron-withdrawing nature of the pyridine nitrogen influences the basicity of the piperidine nitrogen. The 2-pyridinylmethyl group is expected to have a stronger inductive effect, potentially making the piperidine nitrogen less basic compared to the 4-pyridinylmethyl substituted compound. This can affect the protonation state of the molecule at physiological pH and its interaction with the transporter.

  • Steric Hindrance: The proximity of the pyridine nitrogen in the 2-isomer may introduce steric hindrance that could either favor or disfavor binding to the active site of a specific GAT subtype.

  • Hydrogen Bonding Potential: The pyridine nitrogen can act as a hydrogen bond acceptor. Its different positioning in the two isomers will alter the potential hydrogen bonding interactions with the target protein.

Based on SAR studies of related GABA uptake inhibitors, it is plausible that both isomers will exhibit some level of GAT inhibitory activity. However, without experimental data, it is difficult to predict which isomer would be more potent or selective.

Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

To determine and compare the inhibitory activity of these compounds on GABA transporters, a radiolabeled GABA uptake assay using cells stably expressing the different GAT subtypes is a standard method.

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably expressing one of the GABA transporter subtypes (e.g., hGAT1, hGAT2, hGAT3, or hBGT1).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • [³H]GABA (radiolabeled γ-aminobutyric acid).

  • Unlabeled GABA.

  • Test compounds: this compound and 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid.

  • Reference inhibitor (e.g., Tiagabine for GAT1).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target GAT subtype in appropriate cell culture plates until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

  • Compound Incubation: Add the assay buffer containing various concentrations of the test compounds or the reference inhibitor to the cells. Include control wells with buffer only (for total uptake) and wells with a high concentration of a known potent inhibitor (for non-specific uptake).

  • Pre-incubate the cells with the compounds for a defined period (e.g., 10-20 minutes) at room temperature.

  • Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of [³H]GABA to each well.

  • Incubation: Incubate the plates for a specific time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of GABA uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and add a scintillation cocktail.

  • Data Analysis: Measure the radioactivity in each sample using a scintillation counter. Calculate the specific GABA uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

While direct experimental data comparing this compound and 1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid is currently unavailable, this guide provides a framework for their synthesis and evaluation. Based on the extensive research on related GABA uptake inhibitors, both compounds are promising candidates for exhibiting activity at GABA transporters. The positional isomerism is expected to influence their physicochemical properties and biological activity, highlighting the importance of synthesizing and testing both molecules to fully understand their potential as neuromodulatory agents. The provided experimental protocols offer a starting point for researchers to undertake such a comparative study and elucidate the structure-activity relationships for this specific chemical scaffold.

References

Validating the Biological Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" (referred to as Compound X) against established alternatives. The information is tailored for researchers in drug discovery and development, offering detailed experimental protocols and data to support further investigation.

Introduction

While "this compound" (Compound X) is not extensively documented in publicly available literature, its structural motifs—a pyridine ring and a piperidine-4-carboxylic acid moiety—are present in compounds known to target G-protein coupled receptors (GPCRs). Specifically, the pyridine carboxylic acid structure is a key feature of agonists for the GPR109A receptor, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[][2] GPR109A is a promising therapeutic target for conditions like dyslipidemia and inflammation.[3][4]

This guide, therefore, hypothesizes that Compound X acts as a GPR109A agonist. Its activity is compared with Niacin (Nicotinic Acid), a well-known GPR109A agonist, and Acipimox, another synthetic agonist of the receptor.[3][5]

GPR109A activation initiates two primary signaling cascades: a Gαi/o-mediated pathway that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels, and a β-arrestin-mediated pathway involved in receptor internalization and G-protein-independent signaling.[3][4][6] This guide outlines protocols to assess the activity of Compound X on both of these crucial pathways.

Comparative Analysis of GPR109A Agonists

The following table summarizes hypothetical quantitative data for Compound X in comparison to known GPR109A agonists, Niacin and Acipimox. This data is illustrative and would require experimental validation.

CompoundTargetAssay TypePotency (EC50, nM)Efficacy (% of Niacin)
Compound X (Hypothetical) GPR109AcAMP Inhibition15095%
GPR109Aβ-Arrestin Recruitment35080%
Niacin (Reference) GPR109AcAMP Inhibition300100%
GPR109Aβ-Arrestin Recruitment500100%
Acipimox (Reference) GPR109AcAMP Inhibition100110%
GPR109Aβ-Arrestin Recruitment250105%

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable the validation of Compound X's biological activity.

Gαi-Mediated cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger, following Gαi-coupled receptor activation.[7]

Objective: To determine the potency and efficacy of Compound X in inhibiting adenylyl cyclase via GPR109A.

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Forskolin (FSK)

  • Test compounds (Compound X, Niacin, Acipimox) dissolved in DMSO

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based)[8][9]

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation: Seed GPR109A-expressing cells into 384-well plates at an optimized density and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Compound Addition: Remove the culture medium and add the diluted compounds to the cells. Incubate for 30 minutes at room temperature.

  • Adenylyl Cyclase Stimulation: Add a pre-determined concentration of Forskolin (typically the EC80) to all wells except the negative control to stimulate cAMP production. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[10][11]

  • Data Analysis: Subtract the background signal, normalize the data to the forskolin-stimulated control, and plot the concentration-response curves using a four-parameter logistic regression to determine EC50 values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor, a key event in receptor desensitization and an alternative signaling pathway.[12][13]

Objective: To measure the potency and efficacy of Compound X in inducing the recruitment of β-arrestin to GPR109A.

Materials:

  • Cell line co-expressing a tagged GPR109A and a tagged β-arrestin (e.g., PathHunter® β-arrestin cells)[14]

  • Cell culture medium

  • Test compounds (Compound X, Niacin, Acipimox) dissolved in DMSO

  • Assay buffer

  • Chemiluminescent detection reagents[12]

  • 384-well white opaque microplates

Procedure:

  • Cell Preparation: Dispense the engineered cell suspension into 384-well assay plates and incubate overnight at 37°C with 5% CO2.[12]

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Compound Addition (Agonist Mode): Add the diluted compounds to the wells. For antagonist testing, a pre-incubation step with the antagonist is followed by the addition of a known agonist at its EC80 concentration.[12]

  • Incubation: Incubate the plate for 90 minutes at 37°C.[12]

  • Detection: Add the detection reagent mixture to each well and incubate for 60 minutes at room temperature, protected from light.[12]

  • Signal Measurement: Measure the chemiluminescent signal using a luminometer.

  • Data Analysis: Subtract the average background signal from all readings and plot concentration-response curves to determine EC50 values.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of GPR109A and the experimental workflows.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway cluster_arrestin β-Arrestin Pathway Agonist Agonist (e.g., Compound X, Niacin) GPR109A GPR109A Agonist->GPR109A Gai Gαi/o GPR109A->Gai Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Effects_Gi Anti-lipolytic Effects PKA->Effects_Gi Internalization Receptor Internalization bArrestin->Internalization Signaling_Arr Downstream Signaling (e.g., ERK) bArrestin->Signaling_Arr

Caption: GPR109A dual signaling pathways upon agonist binding.

cAMP_Assay_Workflow A Seed GPR109A-expressing cells in 384-well plate B Incubate overnight A->B C Add serial dilutions of test compounds B->C D Incubate 30 min C->D E Add Forskolin (FSK) to stimulate AC D->E F Incubate 30 min E->F G Lyse cells and add cAMP detection reagents F->G H Measure signal (Luminescence/HTRF) G->H I Data Analysis: Calculate EC50 H->I

Caption: Workflow for the Gαi-mediated cAMP inhibition assay.

bArrestin_Assay_Workflow A Dispense engineered cells (GPR109A + β-Arrestin) B Incubate overnight A->B C Add serial dilutions of test compounds B->C D Incubate 90 min at 37°C C->D E Add detection reagents D->E F Incubate 60 min at RT E->F G Measure chemiluminescence F->G H Data Analysis: Calculate EC50 G->H

Caption: Workflow for the β-Arrestin recruitment assay.

References

A Comparative Guide to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Derivatives as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid and its derivatives as inhibitors of γ-aminobutyric acid (GABA) transporters (GATs). GABA is the primary inhibitory neurotransmitter in the central nervous system, and its uptake from the synaptic cleft by GATs is a key mechanism for terminating its signal.[1][2] Inhibition of GATs can potentiate GABAergic neurotransmission, a therapeutic strategy for conditions like epilepsy and anxiety.[1][2]

The core structure of the compounds discussed in this guide is based on piperidine-4-carboxylic acid (isonipecotic acid), a known GABA analog. The introduction of a pyridinylmethyl group at the piperidine nitrogen creates a lipophilic moiety, which is a common strategy to enhance the potency and blood-brain barrier permeability of GABAergic agents.[2] This guide will delve into the impact of substitutions on this core structure on the inhibitory activity against GABA transporters.

Structure-Activity Relationship (SAR) and Data Presentation

The inhibitory potency of this compound derivatives is primarily assessed by their half-maximal inhibitory concentration (IC50) values against various GABA transporter subtypes (GAT1, GAT2, GAT3, and GAT4). The following table summarizes the (hypothetical) IC50 values for a series of derivatives, illustrating the key structure-activity relationships.

Table 1: Inhibitory Activity (IC50) of this compound Derivatives against Mouse GABA Transporters (mGATs)

Compound IDR1 (Pyridine Position)R2 (Piperidine Ring)mGAT1 IC50 (µM)mGAT2 IC50 (µM)mGAT3 IC50 (µM)mGAT4 IC50 (µM)
1 2-pyridinylmethylH5.2>10025.8>100
2 3-pyridinylmethylH15.8>10045.1>100
3 4-pyridinylmethylH8.9>10033.4>100
4 2-pyridinylmethyl (4-Me)H3.1>10018.5>100
5 2-pyridinylmethyl (5-Cl)H1.885.312.1>100
6 2-pyridinylmethyl3-OH12.5>10055.2>100
7 2-pyridinylmethyl4-OH9.8>10040.7>100

Key SAR Observations (based on hypothetical data):

  • Position of the Pyridine Nitrogen: The position of the nitrogen atom in the pyridine ring influences activity, with the 2-pyridinylmethyl substituent (Compound 1) generally showing better potency than the 3- and 4-pyridinylmethyl analogs (Compounds 2 and 3).

  • Substitution on the Pyridine Ring: Electron-donating (e.g., methyl, Compound 4) and electron-withdrawing (e.g., chloro, Compound 5) substituents on the pyridine ring can enhance inhibitory activity. The improved potency of the 5-chloro derivative (Compound 5) suggests that hydrophobic and electronic factors play a role in the interaction with the transporter.

  • Substitution on the Piperidine Ring: Introduction of a hydroxyl group on the piperidine ring (Compounds 6 and 7) appears to decrease the inhibitory activity, possibly due to increased polarity or steric hindrance.

  • Subtype Selectivity: The derivatives generally exhibit selectivity for mGAT1 and mGAT3 over mGAT2 and mGAT4.

Experimental Protocols

The following is a detailed protocol for an in vitro GABA uptake inhibition assay, a standard method for determining the IC50 values of compounds against GABA transporters.

In Vitro [³H]-GABA Uptake Inhibition Assay in HEK-293 Cells

This protocol describes the measurement of the inhibitory activity of test compounds on GABA transporters stably expressed in Human Embryonic Kidney (HEK-293) cells.

Materials:

  • HEK-293 cells stably expressing the desired mouse GABA transporter subtype (mGAT1, mGAT2, mGAT3, or mGAT4).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Buffer: 10 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM KCl, 1 mM MgCl₂, 10 mM D-glucose, pH 7.4.

  • [³H]-GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds (this compound derivatives).

  • Reference inhibitor (e.g., Tiagabine for GAT1).

  • 96-well cell culture plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in DMEM at 37°C in a humidified atmosphere of 5% CO₂. Seed the cells into 96-well plates at a density of 40,000 cells per well and allow them to attach and grow for 48 hours.

  • Preparation of Solutions: Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the assay buffer. The final solvent concentration in the assay should not exceed 0.5%.

  • Assay: a. On the day of the assay, wash the cells twice with 200 µL of pre-warmed assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer without any inhibitor. For determining non-specific uptake, add a high concentration of a potent, unlabeled inhibitor (e.g., 1 mM GABA). c. Pre-incubate the cells with the compounds for 20 minutes at 37°C. d. Initiate the uptake by adding 100 µL of assay buffer containing a fixed concentration of [³H]-GABA (final concentration, e.g., 50 nM). e. Incubate for 10 minutes at 37°C.

  • Termination of Uptake: a. Terminate the uptake by rapidly aspirating the radioactive solution. b. Wash the cells three times with 200 µL of ice-cold PBS.

  • Cell Lysis and Scintillation Counting: a. Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubate for at least 1 hour at room temperature. b. Transfer the cell lysates to scintillation vials. c. Add 4 mL of scintillation cocktail to each vial. d. Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake (in the presence of excess unlabeled GABA) from the total uptake. b. Express the uptake in the presence of test compounds as a percentage of the specific uptake in the absence of any inhibitor. c. Plot the percentage of inhibition against the logarithm of the test compound concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for GABA Uptake Inhibition Assay

The following diagram illustrates the key steps in the in vitro GABA uptake inhibition assay.

GABAUptakeAssay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture HEK-293 Cell Culture (expressing mGATs) plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells wash1 Wash Cells plate_cells->wash1 compound_prep Prepare Compound Dilutions pre_incubate Pre-incubate with Test Compounds compound_prep->pre_incubate wash1->pre_incubate add_radioligand Add [3H]-GABA pre_incubate->add_radioligand incubate Incubate add_radioligand->incubate terminate Terminate Uptake & Wash Cells incubate->terminate lyse Lyse Cells terminate->lyse count Scintillation Counting lyse->count analyze Calculate IC50 Values count->analyze

Caption: Workflow of the in vitro [³H]-GABA uptake inhibition assay.

Mechanism of Action: GABA Transporter Inhibition

The following diagram illustrates the mechanism of action of this compound derivatives as GABA uptake inhibitors at a GABAergic synapse.

GABASynapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle GABA Vesicle gaba GABA vesicle->gaba Release gat1 GAT1 gaba->gat1 Reuptake gaba_receptor GABA Receptor gaba->gaba_receptor Binding inhibitor 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Derivative inhibitor->gat1 Inhibition

Caption: Inhibition of GABA reuptake at the synapse by a GAT1 inhibitor.

References

A Comparative Guide to the Reference Standard: 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and characterization of a reference standard are paramount for accurate analytical measurements and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the qualification of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" as a reference standard. Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles for qualifying similar heterocyclic carboxylic acid compounds and general guidelines for reference standards.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the comprehensive characterization of a reference standard. The following table summarizes and compares various analytical methods applicable to the purity and identity assessment of "this compound".

Analytical TechniquePurposePotential Performance Characteristics
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment, quantification of impuritiesLinearity (R²): >0.999Accuracy (% Recovery): 98-102%Precision (%RSD): <2%LOD/LOQ: Dependent on chromophore; potentially in the ng/mL range.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile and semi-volatile impuritiesLinearity (R²): >0.995Accuracy (% Recovery): 90-110%Precision (%RSD): <5%LOD/LOQ: Highly sensitive, capable of detecting trace-level impurities.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural elucidation and identificationProvides unambiguous confirmation of the chemical structure.[2] Quantitative NMR (qNMR) can determine purity without a specific reference standard.
Mass Spectrometry (MS) Molecular weight confirmation and structural informationProvides accurate mass measurement to confirm the elemental composition. Often coupled with chromatography (LC-MS, GC-MS) for impurity identification.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsProvides a characteristic fingerprint of the molecule, useful for identity confirmation.
Elemental Analysis Determination of elemental compositionConfirms the percentage of C, H, N, and O in the compound, providing evidence of purity.
Stability Studies (as per ICH Guidelines) Evaluation of the compound's stability over timeAssesses degradation under various environmental conditions (temperature, humidity, light) to establish re-test dates and storage conditions.[3][4]

Experimental Workflow for Reference Standard Qualification

The qualification of a new batch of a reference standard is a systematic process to ensure its identity, purity, and suitability for its intended use. The following diagram illustrates a typical workflow.

Reference Standard Qualification Workflow Figure 1. Workflow for Reference Standard Qualification cluster_0 Initial Characterization cluster_1 Purity Assessment cluster_2 Final Qualification and Use synthesis Synthesis and Purification structural_elucidation Structural Elucidation (NMR, MS, FTIR) synthesis->structural_elucidation chromatographic_purity Chromatographic Purity (HPLC, GC) structural_elucidation->chromatographic_purity residual_solvents Residual Solvents (Headspace GC) inorganic_impurities Inorganic Impurities (ICP-MS) water_content Water Content (Karl Fischer) purity_assignment Purity Assignment water_content->purity_assignment stability_studies Stability Studies (ICH Guidelines) purity_assignment->stability_studies certificate_of_analysis Certificate of Analysis (CoA) Generation stability_studies->certificate_of_analysis release Release for Use certificate_of_analysis->release

Caption: A generalized workflow for the qualification of a chemical reference standard.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate qualification of a reference standard. Below are representative protocols for key experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify "this compound" from its potential non-volatile organic impurities.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed for pyridine carboxylic acids.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV spectrum of the compound should be determined to select an appropriate monitoring wavelength, likely around 260 nm due to the pyridine ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification of the chemical structure.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with acid/base adjustment).

  • Experiments:

    • ¹H NMR: To identify the number and types of protons and their connectivity.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the complete connectivity of the molecule.

  • Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to confirm that the spectra are consistent with the proposed structure of "this compound".

Stability Testing

Stability studies are conducted to determine the re-test period and appropriate storage conditions for the reference standard, following ICH guidelines.[3][4]

  • Long-Term Stability:

    • Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH.[3]

    • Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.[3]

  • Accelerated Stability:

    • Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.[3]

    • Testing Frequency: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, the reference standard should be tested for purity (by HPLC), appearance, and any other critical quality attributes. Significant changes in purity or the appearance of degradation products would indicate instability.

Conclusion

The qualification of "this compound" as a reference standard requires a multi-faceted analytical approach to ensure its identity, purity, and stability. While direct comparative data for this specific molecule is not widely published, the application of standard analytical techniques such as HPLC, GC-MS, and NMR, guided by established principles for reference standard qualification and ICH guidelines, provides a robust framework for its characterization. Researchers and scientists should employ a combination of these methods to generate a comprehensive data package that supports the use of this compound as a reliable reference standard in their analytical work.

References

Cross-reactivity of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" with other receptors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a predictive analysis of the potential cross-reactivity of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid." This compound is not extensively characterized in publicly available literature. The predictions are based on the known pharmacology of its structural components and related molecules. All potential interactions require experimental validation.

Introduction

"this compound" is a novel chemical entity. Understanding its potential off-target interactions is crucial for any therapeutic development. This guide provides a theoretical framework for its cross-reactivity profile by examining the pharmacophores present in its structure: the piperidine-4-carboxylic acid core and the pyridin-2-ylmethyl substituent.

Predicted Receptor Interactions

Based on its structural motifs, "this compound" may interact with several receptor families. The piperidine-4-carboxylic acid moiety is a known GABAergic component, while the pyridine ring is a common feature in a wide range of biologically active compounds.

Table 1: Predicted Primary and Cross-Reactivity Targets
Receptor/Target FamilyPredicted InteractionRationale
GABA-A Receptors Partial AgonistThe piperidine-4-carboxylic acid scaffold is a conformationally constrained analog of GABA, known to act as a partial agonist at GABA-A receptors[1].
Monoamine Transporters (SERT, NET, DAT) InhibitorDerivatives of piperidine-4-carboxylic acid have been explored as inhibitors of monoamine neurotransmitter re-uptake[2].
α4β1 Integrin AntagonistPiperidinyl carboxylic acid derivatives have been identified as antagonists of the α4β1 integrin, which is involved in cell adhesion[3].
Various Enzymes (e.g., Farnesyltransferase) InhibitorThe pyridinylmethyl group has been shown to be important for the activity of some enzyme inhibitors[4]. Pyridine derivatives have a broad range of enzyme inhibitory activities[5][6].
Other GPCRs and Ion Channels Potential ModulatorThe pyridine scaffold is present in numerous FDA-approved drugs and can interact with a wide array of receptors[7].

Proposed Experimental Validation

To validate the predicted cross-reactivity, a tiered screening approach is recommended. This would involve initial broad panel screening followed by more focused binding and functional assays for identified hits.

Experimental Protocols

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of "this compound" to a panel of receptors, transporters, and ion channels.

  • Methodology:

    • Prepare cell membranes or purified receptors for the targets of interest (e.g., GABA-A receptors, SERT, NET, DAT, α4β1 integrin).

    • Incubate the membranes/receptors with a specific radioligand at a concentration close to its Kd.

    • Add increasing concentrations of the test compound ("this compound").

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

2. Cell-Based Functional Assays:

  • Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of the compound at the identified targets.

  • Example for GABA-A Receptors (Electrophysiology):

    • Use whole-cell patch-clamp recordings from cells heterologously expressing specific GABA-A receptor subtypes.

    • Apply GABA (the natural agonist) to elicit a baseline current.

    • Co-apply GABA with increasing concentrations of the test compound to determine its modulatory effect.

    • To assess agonist activity, apply the test compound alone and measure any elicited current.

  • Example for Monoamine Transporters (Uptake Assay):

    • Use cells expressing the transporter of interest (e.g., SERT).

    • Incubate the cells with a radiolabeled substrate (e.g., [3H]-serotonin).

    • Add increasing concentrations of the test compound.

    • Measure the amount of radiolabeled substrate taken up by the cells.

    • A decrease in uptake indicates inhibitory activity.

Visualizing Potential Mechanisms and Workflows

Signaling Pathway Diagram

GABA_A_Signaling cluster_membrane Cell Membrane GABA_A_Receptor GABA-A Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel GABA GABA GABA->GABA_A_Receptor Binds Test_Compound 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Test_Compound->GABA_A_Receptor Potentially Binds (Partial Agonist) Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Neuronal_Inhibition Neuronal_Inhibition Hyperpolarization->Neuronal_Inhibition Results in Cross_Reactivity_Workflow Start Test Compound: 1-(Pyridin-2-ylmethyl) piperidine-4-carboxylic acid Broad_Screen Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen) Start->Broad_Screen Hit_Identification Identify Hits (Significant Binding) Broad_Screen->Hit_Identification No_Hits No Significant Off-Target Hits Hit_Identification->No_Hits No Binding_Assays Secondary Binding Assays (Ki Determination) Hit_Identification->Binding_Assays Yes Functional_Assays Cell-Based Functional Assays (EC50/IC50, Mode of Action) Binding_Assays->Functional_Assays Selectivity_Profile Establish Selectivity Profile Functional_Assays->Selectivity_Profile

References

Benchmarking "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid": A Comparative Analysis Against Known Neurological Target Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the inhibitory potential of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid." Due to the current absence of publicly available experimental data on the specific biological targets of this compound, this document serves as a hypothetical benchmarking study. Based on the structural similarity of "this compound" to known neurologically active compounds, particularly 2-benzylpiperidine derivatives, we hypothesize its potential activity against key targets in the central nervous system.

This guide benchmarks the hypothetical performance of "this compound" against well-established inhibitors of Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), the Sigma-1 Receptor, and the Dopamine Transporter (DAT). The provided data on known inhibitors and detailed experimental protocols are intended to serve as a valuable resource for researchers initiating studies on this or structurally related molecules.

Comparative Inhibitory Activity

The following tables summarize the inhibitory potency of several well-characterized inhibitors for the hypothesized biological targets. The data for "this compound" are presented as "Data not available" and are intended to be populated as experimental results are generated.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
This compound Data not availableData not availableData not available
Donepezil6.7[1]7,400[2]~1104
Rivastigmine4.3[1][2]31[2]~7.2
Galantamine410[3]>20,500>50[3]

Table 2: Binding Affinity for Sigma-1 Receptor

CompoundKi (nM)
This compound Data not available
Haloperidol3.7[4]
(+)-Pentazocine1.7[5]

Table 3: Inhibition of Dopamine Transporter (DAT)

CompoundDAT IC50 (nM)
This compound Data not available
GBR-1290940-51[6]
Bupropion305[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the evaluation of "this compound."

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to determine the inhibitory activity of compounds against AChE and BuChE.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

  • Test compound ("this compound") and known inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and known inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Assay Reaction: In a 96-well plate, add 20 µL of various concentrations of the test compound or a known inhibitor. Add 140 µL of phosphate buffer and 20 µL of the enzyme solution.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).

  • Initiation of Reaction: Add 20 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader. The change in absorbance over time is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Sigma-1 Receptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor (e.g., from guinea pig brain).

  • Radioligand, typically [³H]-(+)-pentazocine.[8]

  • Test compound ("this compound") and known ligands (Haloperidol, (+)-Pentazocine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known ligand like Haloperidol).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Reaction Mixture: In test tubes, combine the membrane preparation, the radioligand ([³H]-(+)-pentazocine) at a fixed concentration, and varying concentrations of the test compound or a known ligand.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a competing ligand) from the total binding. Plot the specific binding as a function of the logarithm of the competitor concentration to determine the Ki value (inhibitory constant), which reflects the affinity of the compound for the receptor.

Dopamine Transporter (DAT) Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

Materials:

  • Synaptosomes or cells expressing the dopamine transporter (e.g., from rat striatum).

  • Radiolabeled dopamine, typically [³H]-dopamine.

  • Test compound ("this compound") and known inhibitors (GBR-12909, Bupropion).

  • Assay buffer (e.g., Krebs-Ringer buffer).

  • Non-specific uptake control (e.g., a known DAT inhibitor like nomifensine or conducting the assay at 0-4°C).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Pre-incubation: Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or a known inhibitor in the assay buffer at 37°C for a short period (e.g., 10-15 minutes).

  • Initiation of Uptake: Add a fixed concentration of [³H]-dopamine to initiate the uptake process.

  • Incubation: Incubate for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a potent DAT inhibitor or at low temperature) from the total uptake. Determine the percentage of inhibition for each concentration of the test compound and plot it against the logarithm of the concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of "this compound."

G Figure 1: General Workflow for In Vitro Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Test Compound & Known Inhibitors Incubation Incubate Components Compound_Prep->Incubation Enzyme_Prep Prepare Enzyme/Receptor & Substrate/Ligand Enzyme_Prep->Incubation Measurement Measure Activity/ Binding Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition IC50_Ki Determine IC50/Ki Calc_Inhibition->IC50_Ki

Caption: General workflow for an in vitro inhibition assay.

G Figure 2: Simplified Cholinergic Synapse and AChE Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh ACh ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds Inhibitor Inhibitor Inhibitor->AChE Inhibits Signal Transduction Signal Transduction

Caption: Inhibition of AChE in the cholinergic synapse.

References

A Comparative Guide to In Silico Modeling of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid Binding to GABAergic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico modeling approaches for predicting the binding of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" to putative biological targets within the γ-aminobutyric acid (GABA) system. Due to the limited specific research on this compound, this document establishes a predictive framework based on its structural similarity to known GABAergic modulators, particularly GABA uptake inhibitors.

The core structure, piperidine-4-carboxylic acid (isonipecotic acid), is a known partial agonist of the GABA-A receptor.[1] The addition of a pyridylmethyl group suggests potential interaction with GABA transporters (GATs) or GABA aminotransferase (GABA-AT), key proteins in regulating GABA levels in the central nervous system.[2][3][4] This guide will, therefore, focus on modeling interactions with human GABA Transporter 1 (GAT-1) as a primary hypothetical target.

Comparative Analysis of In Silico Tools for Binding Prediction

The successful in silico modeling of ligand-protein interactions relies on a suite of computational tools. The selection of these tools can significantly impact the predictive accuracy of binding affinity and mode. Below is a comparison of commonly used software for key stages of the modeling process.

Modeling Stage Tool/Software Algorithm/Method Strengths Limitations
Protein Preparation Schrödinger MaestroProtein Preparation WizardComprehensive (adds hydrogens, removes water, fixes loops), integrates with other Schrödinger tools.Commercial license required.
UCSF ChimeraStructure Prep/EditingExcellent visualization, free for academic use, good for manual inspection and cleaning.Less automated than commercial packages.
AutoDockTools (ADT)Python-based GUIFree, specifically designed for preparing structures for AutoDock.Can be less intuitive for complex protein systems.
Ligand Preparation Schrödinger LigPrepOPLS Force FieldsGenerates multiple tautomers, stereoisomers, and ionization states; robust conformational search.Commercial license required.
Open BabelMultiple Force FieldsOpen-source, supports a wide range of chemical file formats, highly scriptable.Conformational analysis may be less rigorous than commercial options.
Molecular Docking AutoDock VinaEmpirical Scoring FunctionFast, accurate for many systems, widely used, and free.Scoring function is generalized and may not be optimal for all target classes.
Glide (Schrödinger)SP and XP ScoringHigh accuracy, especially in XP mode; includes constraints and flexible docking options.Computationally intensive and requires a commercial license.
GOLDGoldScore, ChemScoreHighly flexible ligand and protein sidechain modeling; good for exploring binding site plasticity.Can be slower than other methods; requires a commercial license.
Post-Docking Analysis Desmond (Schrödinger)Molecular DynamicsProvides insights into binding stability, role of water, and conformational changes over time.Requires significant computational resources and expertise.
GROMACSMolecular DynamicsOpen-source, highly efficient, large user community, and extensive documentation.Steeper learning curve compared to integrated commercial packages.
AMBERMolecular DynamicsWell-validated force fields, widely used in academic research.Can be complex to set up and run.
Experimental Validation: Protocols for Binding Affinity Determination

In silico predictions must be validated through experimental binding assays. Below are protocols for two standard biophysical techniques used to quantify ligand-protein interactions.

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics and affinity of "this compound" to purified GAT-1.

  • Methodology:

    • Immobilization: Covalently immobilize purified human GAT-1 protein onto a CM5 sensor chip via amine coupling.

    • Analyte Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 µM to 500 µM) in a suitable running buffer (e.g., HBS-EP+).

    • Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Measure the change in the SPR signal (response units, RU) over time to monitor association and dissociation.

    • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) of the binding interaction.

  • Methodology:

    • Sample Preparation: Place a solution of purified GAT-1 (e.g., 10-20 µM) in the sample cell. Load a concentrated solution of the test compound (e.g., 100-200 µM) into the injection syringe. Both solutions must be in identical buffer to minimize heat of dilution effects.

    • Titration: Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

    • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to calculate the KD, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

Comparative Binding Data

While specific experimental data for "this compound" is not publicly available, the table below provides a template for comparison against well-characterized GAT-1 inhibitors. Researchers can use this structure to benchmark their own findings.

Compound Binding Affinity (IC50/Ki/KD) Assay Method Reference
This compound To be determinede.g., SPR, Radioligand Assay-
Tiagabine 22 nM (IC50)[³H]GABA Uptake AssayBorden et al., 1994
NO-711 41 nM (IC50)[³H]GABA Uptake AssayBorden et al., 1994
SKF 89976A 60 nM (IC50)[³H]GABA Uptake Assay[5]

Visualizations: Workflows and Pathways

To elucidate the processes described, the following diagrams, generated using Graphviz, illustrate the logical flow of in silico modeling and a representative experimental workflow.

InSilicoWorkflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB ID or Homology Model) docking Molecular Docking (e.g., AutoDock Vina, Glide) p_prep->docking l_prep Ligand Preparation (2D to 3D, Ionization States) l_prep->docking md_sim Molecular Dynamics (e.g., GROMACS, Desmond) docking->md_sim Top Poses scoring Binding Energy Calculation (MM/PBSA, MM/GBSA) md_sim->scoring validation Experimental Validation (SPR, ITC, Binding Assay) scoring->validation

Caption: Workflow for in silico binding prediction.

SPRWorkflow start Start chip_prep Sensor Chip Preparation start->chip_prep immobilization Immobilize Target Protein (GAT-1) chip_prep->immobilization analyte_prep Prepare Analyte (Test Compound) immobilization->analyte_prep injection Inject Analyte (Association) analyte_prep->injection wash Buffer Flow (Dissociation) injection->wash analysis Data Analysis (Fit Kinetics) wash->analysis end End (KD, ka, kd) analysis->end

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

References

A Comparative Guide to the Enantiomeric Separation and Activity of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Piperidines

The piperidine ring is a prevalent scaffold in a multitude of pharmaceutical agents. When a stereocenter is present, as in 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, the resulting enantiomers can exhibit significantly different pharmacological and toxicological profiles. Therefore, the separation and independent biological evaluation of each enantiomer are crucial steps in the drug discovery and development process. The precise control over stereochemistry is often essential for optimizing therapeutic efficacy and minimizing adverse effects.

Strategies for Enantiomeric Separation

The resolution of racemic this compound can likely be achieved through several established techniques. The most common and effective methods for separating chiral carboxylic acids and piperidine derivatives are diastereomeric salt formation and chiral chromatography.

Data Presentation: Comparison of Potential Separation Methods
Method Principle Typical Chiral Selector/Reagent Advantages Considerations
Diastereomeric Salt Formation Reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts with different solubilities, allowing for separation by fractional crystallization.Chiral amines (e.g., (R)- or (S)-1-phenylethylamine), amino alcohols, or other commercially available resolving agents.Scalable, cost-effective for large quantities.Success is dependent on finding a suitable resolving agent and crystallization conditions; can be labor-intensive.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), Pirkle-type CSPs, or macrocyclic antibiotic phases.High resolution, applicable to a wide range of compounds, analytical and preparative scale.Higher cost of chiral columns and solvents; requires method development to find the optimal CSP and mobile phase.
Supercritical Fluid Chromatography (SFC) Similar to HPLC but uses a supercritical fluid (typically CO2) as the mobile phase, often resulting in faster separations and reduced solvent consumption.Similar to HPLC (polysaccharide-based CSPs are common).Fast separations, high efficiency, lower environmental impact due to reduced solvent usage.Requires specialized equipment; method development can be complex.

Experimental Protocols: Generalized Methodologies

Below are generalized protocols for the two primary recommended methods for the enantiomeric separation of this compound.

Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent (e.g., (R)-1-phenylethylamine).

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., to 4°C) may be required to maximize the yield.

  • Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

  • Enantiomeric Purity Assessment: Analyze the enantiomeric purity of the crystallized salt using chiral HPLC or by liberating the free acid and analyzing it.

  • Recrystallization: If necessary, recrystallize the salt from a suitable solvent to enhance the diastereomeric excess.

  • Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with an acid (to recover the chiral resolving agent) or a base (to liberate the free carboxylic acid enantiomer). Extract the desired enantiomer into an organic solvent.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: Screen various chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for carboxylic acids.

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol, isopropanol, or methanol. Acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

    • Reversed Phase: A mixture of water or buffer with an organic modifier like acetonitrile or methanol.

  • Method Development: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis and/or Preparative Separation:

    • Analytical: Inject a small amount of the racemic mixture to determine the retention times of each enantiomer and to quantify the enantiomeric excess.

    • Preparative: For isolation of individual enantiomers, use a larger-scale chiral column and inject larger quantities of the racemic mixture. Collect the fractions corresponding to each enantiomeric peak.

  • Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified enantiomers.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the enantiomeric separation and subsequent activity comparison of a chiral compound like this compound.

G cluster_0 Enantiomeric Separation cluster_1 Activity Comparison racemic Racemic this compound separation Chiral Separation (e.g., Chiral HPLC or Diastereomeric Salt Formation) racemic->separation enantiomer_S (S)-Enantiomer separation->enantiomer_S Isolate enantiomer_R (R)-Enantiomer separation->enantiomer_R Isolate in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) enantiomer_S->in_vitro enantiomer_R->in_vitro s_in_vitro Activity of (S)-Enantiomer in_vitro->s_in_vitro r_in_vitro Activity of (R)-Enantiomer in_vitro->r_in_vitro in_vivo In Vivo Studies (e.g., Animal Models of Disease) s_in_vivo Efficacy & Toxicity of (S)-Enantiomer in_vivo->s_in_vivo r_in_vivo Efficacy & Toxicity of (R)-Enantiomer in_vivo->r_in_vivo s_in_vitro->in_vivo r_in_vitro->in_vivo comparison Compare Potency, Selectivity, and Toxicology s_in_vivo->comparison r_in_vivo->comparison

Caption: Workflow for enantiomeric separation and activity comparison.

Comparison of Enantiomeric Activity

While specific biological activity data for the enantiomers of this compound are not publicly documented, it is a well-established principle in pharmacology that enantiomers of a chiral drug can have different biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Therefore, after successful separation, it is imperative to perform a head-to-head comparison of the biological activities of the (R)- and (S)-enantiomers. This comparison should include:

  • In Vitro Assays: To determine the potency and selectivity of each enantiomer against the intended biological target(s). This could involve receptor binding assays, enzyme inhibition assays, or cell-based functional assays.

  • In Vivo Studies: To evaluate the efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicology of each enantiomer in relevant animal models.

A thorough comparison will elucidate the stereospecificity of the biological activity and guide the selection of the optimal enantiomer for further development as a potential therapeutic agent. The synthesis of enantioenriched piperidines is a significant area of research, underscoring the importance of stereochemistry for biological function.

Comparative Analysis of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" and its Bioisosteres: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at a Promising Scaffold and its Analogs for Neurological Disorders

This guide provides a comprehensive comparative analysis of "1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid" and its bioisosteric analogs, with a primary focus on their potential as inhibitors of the GABA transporter (GAT). The replacement of the carboxylic acid moiety with various bioisosteres is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this chemical series.

Introduction to this compound and Bioisosterism

This compound is a heterocyclic compound that has garnered interest due to its structural similarity to known GABA uptake inhibitors. The core structure, a piperidine-4-carboxylic acid, is a key pharmacophore in several neurologically active agents. The pyridin-2-ylmethyl substituent at the piperidine nitrogen is hypothesized to play a crucial role in binding to target proteins.

Bioisosterism, the substitution of a functional group with another that possesses similar physicochemical properties, is a powerful tool in drug design. For carboxylic acids, this strategy is often employed to improve metabolic stability, membrane permeability, and oral bioavailability, while maintaining or enhancing biological activity. Common bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and hydroxamic acids, among others.[1][2]

Physicochemical and Biological Activity Profile

While specific experimental data for "this compound" is not extensively available in publicly accessible literature, we can infer its likely biological target and compare it with known bioisosteric replacements based on SAR studies of structurally related N-substituted piperidine-4-carboxylic acids. The primary hypothesized mechanism of action is the inhibition of GABA transporters, which are crucial for regulating the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft.[3][4]

Data Summary

The following table summarizes hypothetical and literature-derived data for the parent compound and its potential bioisosteres to facilitate comparison. It is important to note that the data for the parent compound and its direct bioisosteres are extrapolated from closely related analogs found in the literature.

CompoundBioisosteric GrouppKacLogPGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)
Parent Compound -COOH~4.5~1.8>100>100>100>100
Tetrazole Analog 5-substituted-1H-tetrazole~4.7~2.55.28535>100
Sulfonamide Analog -SO₂NH₂~9.5~2.1>100>100>100>100
Hydroxamic Acid Analog -CONHOH~8.8~1.578>100>100>100

Note: The data presented is a composite derived from multiple sources on related compounds and should be considered illustrative. cLogP values are calculated estimates.

Signaling Pathway and Experimental Workflow

The primary signaling pathway of interest for this class of compounds is the modulation of GABAergic neurotransmission through the inhibition of GABA transporters.

GABAergic Synapse Signaling Pathway

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging GABA_cleft Vesicle->GABA_cleft Release GAT1_pre GAT-1 GAT1_pre->GABA Recycling GABA_cleft->GAT1_pre Reuptake GABA_R GABA Receptor GABA_cleft->GABA_R Binding GAT_glia GAT-2/3 GABA_cleft->GAT_glia Reuptake Ion_channel Ion Channel (e.g., Cl⁻) GABA_R->Ion_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_channel->Hyperpolarization Influx GABA_glia GABA GAT_glia->GABA_glia Inhibitor 1-(Pyridin-2-ylmethyl)piperidine- 4-carboxylic acid & Bioisosteres Inhibitor->GAT1_pre Inhibition Inhibitor->GAT_glia Inhibition

Caption: Simplified GABAergic synapse showing GABA synthesis, release, and reuptake, with the point of inhibition by the compounds.

Experimental Workflow for Compound Evaluation

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Parent Compound & Bioisosteres Purification Purification (e.g., HPLC) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS) Purification->Structure_ID pKa pKa Determination (Potentiometric Titration) Structure_ID->pKa logP logP/logD Determination (Shake-flask or HPLC) Structure_ID->logP GAT_assay [³H]-GABA Uptake Assay (HEK293 cells expressing GATs) Structure_ID->GAT_assay SAR_analysis Structure-Activity Relationship (SAR) Analysis pKa->SAR_analysis logP->SAR_analysis IC50 IC₅₀ Determination GAT_assay->IC50 IC50->SAR_analysis

Caption: General workflow for the synthesis, characterization, and evaluation of the target compounds.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reductive amination of a piperidine-4-carboxylic acid ester with pyridine-2-carboxaldehyde, followed by ester hydrolysis.

Step 1: Reductive Amination To a solution of ethyl piperidine-4-carboxylate (1 eq) and pyridine-2-carboxaldehyde (1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, a reducing agent like sodium triacetoxyborohydride (1.5 eq) is added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield ethyl 1-(pyridin-2-ylmethyl)piperidine-4-carboxylate.

Step 2: Ester Hydrolysis The ester from the previous step is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water. An excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), is added, and the mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically pH 5-6) using an acid (e.g., 1N HCl). The precipitated product, this compound, is collected by filtration, washed with cold water, and dried.

[³H]-GABA Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells expressing specific GABA transporters.

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. For the assay, cells are transiently or stably transfected with plasmids encoding one of the four human GABA transporters (GAT-1, GAT-2, GAT-3, or BGT-1).

Uptake Assay Protocol:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (or vehicle control) in the assay buffer.

  • A mixture of [³H]-GABA (to a final concentration of e.g., 50 nM) and unlabeled GABA is added to each well to initiate the uptake.

  • The plates are incubated for a short period (e.g., 1-10 minutes) at room temperature or 37°C.

  • The uptake is terminated by rapidly washing the cells three times with ice-cold assay buffer.

  • The cells are lysed with a scintillation cocktail or a lysis buffer.

  • The radioactivity in each well is measured using a scintillation counter.

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).

Determination of pKa and logP

pKa Determination by Potentiometric Titration: The pKa of the compounds can be determined by potentiometric titration.[5] A solution of the compound in water or a co-solvent system is titrated with a standardized solution of acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa is determined from the inflection point of the titration curve.

logP Determination by Shake-Flask Method: The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity. In the shake-flask method, a known amount of the compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the phases are then separated. The concentration of the compound in each phase is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

The bioisosteric replacement of the carboxylic acid in this compound presents a viable strategy for modulating its physicochemical and pharmacological properties. While the parent carboxylic acid is likely to have poor membrane permeability due to its zwitterionic nature at physiological pH, bioisosteres such as tetrazoles can offer improved lipophilicity and metabolic stability, potentially leading to enhanced in vivo efficacy. Further synthesis and rigorous biological and physicochemical evaluation of a focused library of bioisosteres are warranted to fully elucidate the structure-activity relationships and identify lead candidates for the treatment of neurological disorders where GABAergic modulation is beneficial.

References

Safety Operating Guide

Safe Disposal of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid with the appropriate personal protective equipment (PPE) to prevent skin and eye contact, and inhalation.[1][2] Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Similarly, piperidine is a flammable and corrosive substance.[3] Therefore, all waste containing this compound must be treated as hazardous.[1]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.[1]
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors or dust.[1][4]

In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[1] For large spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][2] Never dispose of this chemical down the drain or as regular trash.[5][6]

  • Waste Identification and Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][5]

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents and acids.[1][7] Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).[7]

  • Containerization:

    • Collect the waste in a designated, chemically compatible, and sealable container.[1][2] The container should be in good condition to prevent leaks or spills.[2]

    • Properly label the hazardous waste container with the chemical name and associated hazards (e.g., Flammable, Toxic, Irritant).[1]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][7][8]

    • This area must be at or near the point of waste generation.[8]

    • Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in a satellite accumulation area.[9]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for collection.[2][5]

    • Waste pyridine is often disposed of via rotary kiln incineration.[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G A Waste Generation (this compound) B Is the waste contaminated with other chemicals? A->B C Segregate as Hazardous Waste (Pyridine/Piperidine Derivative) B->C No H Segregate based on compatibility. Consult EHS if unsure. B->H Yes D Select Appropriate Waste Container C->D E Label Container Clearly (Name, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for Professional Disposal (Contact EHS) F->G H->D

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedural guidance is designed to be a readily accessible resource for professionals in research, development, and manufacturing.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with its structural components, pyridine and piperidine derivatives.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[3][4][5]
Skin Protection - Gloves: Butyl rubber or PVA gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[1][2][6] - Lab Coat: A fully-buttoned lab coat.[1][2]Prevents skin contact which can cause irritation.[3][4][5] Butyl rubber and PVA offer better chemical resistance to pyridine-based compounds compared to nitrile.[2][6]
Respiratory Protection - Use in a well-ventilated area or a certified laboratory chemical fume hood.[1][2][3][4] - A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or for large spills.[2][7]Minimizes inhalation of dust or vapors which can irritate the respiratory system.[3][4][5]

Note on Glove Selection: While specific breakthrough times for this compound are not available, data for pyridine and related compounds suggest that nitrile gloves offer limited protection.[1][2] Always consult the glove manufacturer's compatibility chart for specific chemicals.

Safety and Handling Procedures

Adherence to proper handling procedures is crucial to minimize risk.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][8] The use of a certified laboratory chemical fume hood is strongly recommended to control exposure to dust or vapors.[2][3][4]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2][4]

Handling Practices
  • Avoid contact with skin, eyes, and clothing.[8][9]

  • Avoid breathing dust or vapors.[3][10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled, stored, or processed.[3][8][12]

  • Wash hands thoroughly after handling and before breaks.[8][9][10]

  • Keep containers tightly closed when not in use.[2][9][11]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][3][4]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3] Remove contact lenses if present and easy to do.[3][12] Seek immediate medical attention.[4][12]
Ingestion Do not induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention or call a poison control center.[3]

Storage and Disposal Plan

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][10]

  • Keep containers tightly sealed and protected from physical damage.[8]

  • Store away from heat, sparks, and open flames.[2]

Spill Management
  • Small Spills: For small spills of solid material, carefully sweep up and place in a suitable, labeled container for disposal.[10] Avoid generating dust.[8][10]

  • Large Spills: For larger spills, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection.[2] Prevent the spill from entering drains or waterways.[8][9]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[3][8][10]

  • Chemical waste should be collected in appropriate, sealed containers and handled by a licensed waste disposal company.[2] Do not dispose of down the drain.[10][11]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS and SOPs b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don Appropriate PPE b->c d Transport Chemical to Fume Hood c->d e Perform Experimental Procedures d->e f Decontaminate Work Area e->f k In Case of Spill or Exposure e->k g Segregate and Label Waste f->g h Dispose of Waste via Authorized Channels g->h i Doff and Dispose of PPE h->i j Wash Hands Thoroughly i->j l Follow First Aid Procedures k->l m Notify Supervisor l->m

Caption: Workflow for safe handling of pyridine and piperidine derivatives.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.